molecular formula C15H20O3 B14870379 Neobritannilactone B

Neobritannilactone B

Cat. No.: B14870379
M. Wt: 248.32 g/mol
InChI Key: PDEJECFRCJOMEN-WQURXQIUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been reported in Inula japonica, Ursinia sericea, and other organisms with data available.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13+,14+/m0/s1

InChI Key

PDEJECFRCJOMEN-WQURXQIUSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2

Origin of Product

United States

Foundational & Exploratory

Neobritannilactone B: A Technical Guide to its Discovery, Isolation, and Characterization from Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neobritannilactone B, a sesquiterpene lactone of significant scientific interest due to its biological activities. Isolated from the flowers of Inula britannica, a plant with a history in traditional medicine, this document details the discovery, experimental protocols for isolation and purification, and the spectroscopic data essential for its characterization.[1][2]

Introduction

Inula britannica L., a member of the Asteraceae family, is a plant rich in secondary metabolites, including terpenoids and flavonoids.[3] Among these, sesquiterpene lactones are a prominent class of compounds known for their diverse biological activities, which include anti-inflammatory, cytotoxic, and neuroprotective effects.[3][4] this compound, also referred to as Dibritannilactone B, is a sesquiterpene lactone that has been isolated from this plant.[2] Its demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines have positioned it as a compound of interest for further investigation in drug discovery.[2] This guide serves as a foundational resource for researchers working with this promising natural product.

Isolation of this compound

The isolation of this compound from Inula britannica is a multi-step process involving extraction, fractionation, and chromatography. The primary source for isolating this compound is the flowers of the plant.[2]

2.1.1. Plant Material and Extraction The air-dried and powdered flowers of Inula britannica are the starting material.[2] These are exhaustively extracted with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature.[1][2] The resulting crude extract is then concentrated under reduced pressure.[2]

2.1.2. Fractionation The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity. A typical fractionation scheme involves successive extractions with chloroform (B151607) and ethyl acetate (B1210297).[2] The chloroform and ethyl acetate fractions are known to be enriched with sesquiterpene lactones and are therefore collected for further purification.[2]

2.1.3. Chromatographic Purification A combination of chromatographic techniques is employed to isolate this compound from the enriched fractions. This often involves column chromatography over silica (B1680970) gel, followed by further purification using preparative high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.[2] The process is monitored by a UV detector, and the fractions corresponding to this compound are collected. The purity of the final compound is assessed by analytical HPLC.[2]

Isolation_Workflow plant Air-dried flowers of Inula britannica extraction Extraction (95% Ethanol or Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Chloroform/Ethyl Acetate) crude_extract->fractionation enriched_fraction Enriched Sesquiterpene Lactone Fraction fractionation->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel pre_purified Pre-purified Fraction silica_gel->pre_purified hplc Preparative HPLC (C18 Reversed-Phase) pre_purified->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1]

Position Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
1 4.95 d 9.6
2 2.15 m
3 1.80 m
3 1.65 m
4 2.05 m
5 3.98 d 9.6
6 4.25 t 9.0
7 2.85 m
9 1.95 m
9 1.75 m
10 1.50 s
11 2.55 m
13 1.20 d 7.0
14 1.15 d 7.0

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

Position Chemical Shift (δ) ppm
1 82.5
2 35.1
3 30.2
4 45.3
5 78.9
6 75.4
7 50.1
8 175.2
9 38.7
10 42.6
11 139.8
12 125.4
13 15.8
14 20.1

| 15 | 18.9 |

Structure_Elucidation start Pure this compound spectral_data Acquisition of Spectroscopic Data start->spectral_data nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) data_analysis Data Analysis and Interpretation nmr->data_analysis ms Mass Spectrometry (e.g., HRESIMS) ms->data_analysis spectral_data->nmr spectral_data->ms structure Proposed Structure of This compound data_analysis->structure

Figure 2. Workflow for the structural elucidation of this compound.

Biological Activity

This compound has demonstrated notable biological effects, particularly cytotoxic and pro-apoptotic activities against several cancer cell lines.[2] Studies have shown that this compound and its acetylated form can induce apoptosis in COLO 205, HT-29, AGS, and HL-60 cells.[5] These findings underscore the potential of this compound as a lead compound in the development of new anticancer agents. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which it exerts its biological effects.[2]

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound from Inula britannica. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this bioactive sesquiterpene lactone.

References

Spectroscopic Profile of Neobritannilactone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Neobritannilactone B, a sesquiterpene lactone of significant interest. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside the experimental protocols utilized for its characterization.

This compound is a naturally occurring sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine. The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, providing a foundational basis for further research into its chemical and biological properties.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables, offering a clear and concise presentation of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃) [1]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.95d9.6
22.15m
1.80m
1.65m
42.05m
53.98d9.6
64.25t9.0
72.85m
1.95m
1.75m
101.50s
112.55m
131.20d7.0
141.15d7.0
151.05d7.0

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃) [1]

PositionChemical Shift (δ) ppm
182.3
235.4
328.7
445.6
588.1
678.9
750.2
8177.2
930.1
1040.3
1141.2
12170.5
1312.5
1420.8
1515.7
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data of this compound [1]

TechniqueIonization ModeObserved m/zMolecular Formula
HR-ESI-MSPositive[M+Na]⁺C₁₅H₂₂O₅Na
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. Based on the analysis of the closely related compound 1-O-acetylbritannilactone, the following absorptions are expected.[2]

Table 4: Characteristic Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3495Hydroxyl (-OH)O-H stretching
~1770γ-Lactone Carbonyl (C=O)C=O stretching
~1730Carbonyl (C=O)C=O stretching
~1640Olefinic (C=C)C=C stretching

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The air-dried flowers of Inula britannica were extracted with methanol (B129727) (MeOH). The resulting crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds, was subjected to a series of chromatographic separations, including column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The purified sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete structure of the molecule.[1]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters SYNAPT G2-Si mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer via an electrospray ionization source operating in positive ion mode. The accurate mass measurement of the sodium adduct ([M+Na]⁺) allowed for the determination of the elemental composition of the compound.[1]

Infrared Spectroscopy

The infrared spectrum was recorded on an FT-IR spectrometer. A small amount of the purified solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained by depositing a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum was recorded over the range of 4000-400 cm⁻¹.

Experimental Workflow

The logical flow of the isolation and structural elucidation of this compound is depicted in the following diagram.

experimental_workflow plant_material Air-dried flowers of Inula britannica extraction Methanol Extraction plant_material->extraction partition Partitioning (EtOAc/H₂O) extraction->partition chromatography Chromatographic Separation (Column, HPLC) partition->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

A Technical Guide to the Putative Biosynthesis of Neobritannilactone B in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biosynthetic pathway of Neobritannilactone B in Inula britannica has not yet been fully elucidated in published scientific literature. This document presents a putative pathway based on the well-established general biosynthesis of sesquiterpene lactones (STLs) in the Asteraceae family, to which Inula britannica belongs. This guide is intended to provide a robust theoretical framework and practical methodologies for researchers investigating the biosynthesis of this compound and related compounds.

Introduction

This compound is a sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae family. These compounds exhibit a wide range of biological activities and are of significant interest for drug development. Understanding their biosynthetic pathways is crucial for metabolic engineering efforts aimed at increasing their production in plants or heterologous systems.

This technical guide outlines the probable biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. It provides a compilation of quantitative data from related pathways to serve as a benchmark for future studies. Furthermore, this guide includes detailed experimental protocols for the key analyses required to investigate this pathway, from metabolite extraction to enzyme characterization.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpene lactones originates from the isoprenoid pathway. The initial steps involve the synthesis of the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are then condensed to form the C15 compound farnesyl diphosphate (FPP). The subsequent steps, leading to the formation of the sesquiterpene lactone backbone, are catalyzed by a series of specialized enzymes.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step in the biosynthesis of most sesquiterpene lactones in the Asteraceae is the cyclization of FPP to form a sesquiterpene olefin. For a vast number of STLs, this is catalyzed by germacrene A synthase (GAS) , which converts FPP into (+)-germacrene A.

Step 2: Oxidation of Germacrene A

The germacrene A backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . A key enzyme in this stage is germacrene A oxidase (GAO) , which catalyzes a three-step oxidation of the C12 methyl group of germacrene A to form germacrene A acid.

Step 3: Lactonization

The formation of the characteristic lactone ring is also mediated by a CYP, often a costunolide (B1669451) synthase (COS) . This enzyme typically hydroxylates the germacrene A acid at the C6 position, which is followed by a spontaneous or enzyme-assisted cyclization to form the γ-lactone ring of costunolide. Costunolide is a central intermediate in the biosynthesis of many germacranolide, eudesmanolide, and guaianolide sesquiterpene lactones.

Step 4: Tailoring of the Sesquiterpene Lactone Scaffold

Following the formation of the initial lactone, further structural diversity is achieved through the action of various "tailoring" enzymes, including additional CYPs, reductases, and acyltransferases. These enzymes are responsible for the specific hydroxylations, reductions, and acetylations that distinguish individual STLs like this compound. The precise sequence and nature of these final steps for this compound remain to be experimentally determined.

Putative_Biosynthesis_of_Neobritannilactone_B cluster_0 Core Isoprenoid Pathway cluster_1 Sesquiterpene Lactone Backbone Formation cluster_2 Tailoring and Final Product Formation IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP Germacrene_A (+)-Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) Germacrene_A_Acid Germacrene A Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO, CYP) Costunolide Costunolide Germacrene_A_Acid->Costunolide Costunolide Synthase (COS, CYP) Modified_Intermediates Modified Intermediates Costunolide->Modified_Intermediates CYPs, Reductases, etc. Neobritannilactone_B This compound Modified_Intermediates->Neobritannilactone_B Further Tailoring Enzymes

Putative biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data for enzymes and metabolites involved in the biosynthesis of sesquiterpene lactones in various Asteraceae species. This data can serve as a valuable reference for studies on this compound biosynthesis.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)Reference
Germacrene A SynthaseCichorium intybusFPP6.6Not Reported[1]
Germacrene A SynthaseLiriodendron chinenseFPP17.72 ± 0.471.90 ± 0.33[2]
Germacrene A OxidaseHelianthus annuusGermacrene A13.9Not Reported[3]

Table 2: Concentration of Sesquiterpene Lactones in Inula Species

CompoundPlant SpeciesPlant PartConcentrationAnalytical MethodReference
1-O-acetylbritannilactoneInula britannicaFlowersNot explicitly quantifiedHPLC-DAD-MS[4]
BritannilactoneInula britannicaFlowersNot explicitly quantifiedHPLC-DAD-MS[4]
This compoundInula britannicaFlowersNot explicitly quantifiedHPLC-DAD-MS[4]
4α,5α-epoxyinuviscolideInula confertifloraLeavesNot explicitly quantifiedSpectroscopic methods[5]
GraveolideInula confertifloraLeavesNot explicitly quantifiedSpectroscopic methods[5]
CarabroneInula confertifloraLeavesNot explicitly quantifiedSpectroscopic methods[5]

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate the biosynthetic pathway of this compound.

4.1 Protocol for Extraction and Quantification of Sesquiterpene Lactones

This protocol is adapted from methods used for the analysis of STLs in Asteraceae species.[6]

Objective: To extract and quantify this compound and its potential precursors from Inula britannica plant material.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, flowers)

  • Liquid nitrogen

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Mortar and pestle or cryogenic grinder

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC or UPLC system with a DAD or UV detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Analytical standards of known sesquiterpene lactones (if available)

Procedure:

  • Sample Preparation:

    • Freeze approximately 100 mg of fresh plant material in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex vigorously for 1 minute.

    • Incubate at 4°C for 1 hour with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Filtration:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: Linear gradient from 95% to 5% B

      • 26-30 min: 5% B

    • Detection:

      • DAD/UV: Monitor at 210 nm.

      • MS: Operate in both positive and negative ion modes to capture a wide range of metabolites. Use a targeted MRM (Multiple Reaction Monitoring) method if the mass transitions of this compound are known, or a full scan mode for untargeted analysis.

  • Quantification:

    • Prepare a calibration curve using an authentic standard of this compound if available.

    • If a standard is not available, relative quantification can be performed by comparing the peak areas of the corresponding mass transition across different samples.

STL_Extraction_Workflow Start Start: Plant Material Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Centrifugation Centrifuge at 14,000 x g Extraction->Centrifugation Filtration Filter through 0.22 µm Syringe Filter Centrifugation->Filtration Analysis HPLC-MS Analysis Filtration->Analysis End End: Data Analysis Analysis->End

Workflow for sesquiterpene lactone extraction and analysis.

4.2 Protocol for Heterologous Expression and Functional Characterization of Biosynthetic Genes

This protocol provides a general framework for expressing candidate genes (e.g., for GAS, GAO, COS) in a heterologous host like Saccharomyces cerevisiae (yeast) to confirm their function.

Objective: To functionally characterize candidate genes from Inula britannica involved in this compound biosynthesis.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent yeast cells (e.g., WAT11 strain)

  • Yeast growth media (YPD, synthetic complete dropout media)

  • Substrates (e.g., FPP, germacrene A, germacrene A acid)

  • Plasmids for co-expression of a cytochrome P450 reductase (CPR) if characterizing a CYP

  • Restriction enzymes, ligase, and other molecular biology reagents

  • Agrobacterium tumefaciens (for plant-based transient expression)

  • Nicotiana benthamiana plants

Procedure:

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest (e.g., young leaves or trichomes).

    • Synthesize cDNA.

    • Amplify the full-length coding sequence of the candidate gene by PCR.

    • Clone the PCR product into a yeast expression vector.

  • Yeast Transformation:

    • Transform the expression construct into competent yeast cells.

    • If characterizing a CYP, co-transform with a plasmid expressing a compatible CPR.

    • Select for transformants on appropriate dropout media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media.

    • Inoculate a larger culture and grow to mid-log phase.

    • Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

  • In Vivo Enzyme Assay:

    • After induction, feed the yeast culture with the appropriate substrate (e.g., for a putative COS, feed with germacrene A acid).

    • Continue the culture for another 24-48 hours.

    • Extract the metabolites from the yeast culture (both cells and supernatant) using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by GC-MS or LC-MS to identify the reaction products.

  • In Vitro Enzyme Assay (for CYPs):

    • After induction, harvest the yeast cells.

    • Prepare microsomes from the yeast cells, which will contain the expressed CYP and CPR.

    • Set up an enzyme assay containing the microsomes, the substrate, NADPH, and a suitable buffer.

    • Incubate the reaction, then quench and extract the products.

    • Analyze the products by GC-MS or LC-MS.

  • Transient Expression in N. benthamiana (Alternative):

    • Clone the candidate gene(s) into a plant expression vector.

    • Transform the vector into Agrobacterium tumefaciens.

    • Infiltrate the Agrobacterium culture into the leaves of N. benthamiana.

    • After 3-5 days, harvest the infiltrated leaf tissue and extract metabolites for analysis.

Gene_Characterization_Workflow Start Start: Candidate Gene Cloning Clone Gene into Expression Vector Start->Cloning Transformation Transform into Yeast or Agrobacterium Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Assay Assay Type? Expression->Assay InVivo In Vivo Assay (Substrate Feeding) Assay->InVivo In Vivo InVitro In Vitro Assay (Microsomes) Assay->InVitro In Vitro Extraction Metabolite Extraction InVivo->Extraction InVitro->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis End End: Functional Annotation Analysis->End

Workflow for heterologous expression and functional characterization.

Conclusion

While the precise biosynthetic pathway of this compound is a promising area for future research, the established knowledge of sesquiterpene lactone biosynthesis in the Asteraceae provides a solid foundation for its investigation. The putative pathway presented here, involving germacrene A synthase, germacrene A oxidase, costunolide synthase, and subsequent tailoring enzymes, offers a logical and experimentally testable model. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary tools to explore this pathway, ultimately enabling the metabolic engineering of this and other valuable natural products.

References

Neobritannilactone B: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone, has garnered significant interest within the scientific community due to its notable biological activities, including potent cytotoxic and pro-apoptotic effects on various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation and characterization of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is a naturally occurring compound primarily isolated from the flowers of the plant species Inula britannica and Inula japonica, both belonging to the Asteraceae family.[2][3] These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1] The flowers are the primary plant part utilized for the extraction of this bioactive compound.

The abundance of this compound can fluctuate based on factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification methodologies employed. While precise quantitative data across different studies can vary, the following table summarizes the reported yield of this compound and a related sesquiterpene lactone from Inula britannica.

CompoundPlant SourcePlant PartExtraction SolventReported YieldReference
This compoundInula britannicaFlowers95% Ethanol (B145695)102 mg
1-O-AcetylbritannilactoneInula britannicaFlowers95% Ethanol1.1 g

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process encompassing extraction, fractionation, and chromatography. The following sections detail the key experimental methodologies.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered flowers of Inula britannica are used as the starting material.

  • Extraction: The powdered plant material is exhaustively extracted with either methanol (B129727) or 95% ethanol at room temperature. The resulting solvent extract is then concentrated under reduced pressure to obtain a crude extract.

Fractionation

The crude extract is typically suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common fractionation scheme involves successive extractions with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Sesquiterpene lactones, including this compound, are generally enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

A combination of chromatographic techniques is employed for the final isolation and purification of this compound.

  • Silica (B1680970) Gel Column Chromatography: The enriched fraction (typically the chloroform fraction) is subjected to column chromatography on silica gel. A gradient elution is performed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

Structural Elucidation and Quantification
  • Structural Identification: The chemical structure of the isolated this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS).

  • Quantitative Analysis: A validated High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) method has been developed for the simultaneous characterization and quantification of this compound and other sesquiterpene lactones in Inula britannica. This method typically utilizes a C18 column with a mobile phase gradient of acetonitrile and acidified water, with detection at 210 nm.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic and pro-apoptotic activities against a panel of human cancer cell lines, including COLO 205 (colon cancer), HT-29 (colon cancer), HL-60 (leukemia), and AGS (gastric cancer). Studies have shown that this compound is a potent inducer of apoptosis in these cells.

While the precise molecular mechanisms are an area of ongoing research, the apoptotic activity of sesquiterpene lactones often involves the modulation of key signaling pathways. Related compounds from Inula britannica have been shown to inhibit the NF-κB and MAPK signaling pathways. Furthermore, other metabolites from this plant can influence the ERK and Akt signaling pathways. A representative model for apoptosis induction by this compound likely involves the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Below are diagrams illustrating the experimental workflow for the isolation of this compound and a representative signaling pathway for apoptosis that may be triggered by this compound.

experimental_workflow start Air-dried Inula britannica flowers extraction Extraction (Methanol or 95% Ethanol) start->extraction fractionation Liquid-Liquid Fractionation (n-hexane, Chloroform, Ethyl Acetate) extraction->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel Chloroform/Ethyl Acetate Fraction prep_hplc Preparative HPLC (C18 column) silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, HRMS) Quantitative Analysis (HPLC-DAD-MS) pure_compound->analysis

Isolation Workflow for this compound

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Neobritannilactone_B This compound Bcl2 Bcl-2 Neobritannilactone_B->Bcl2 Inhibits Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Bax Inhibits Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Apaf1

References

Physical and chemical properties of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobritannilactone B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from plants of the Inula genus, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for its isolation and analysis, and explores its biological activities and potential mechanisms of action. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes graphical representations of relevant workflows and potential signaling pathways to facilitate a deeper understanding of this promising natural product.

Physicochemical Properties

This compound is a complex organic molecule with a characteristic sesquiterpenoid structure. A comprehensive summary of its identified physical and chemical properties is presented below.

Physical Properties

Key physical constants for this compound are essential for its identification, purification, and formulation. While some data remains to be fully characterized in the literature, the available information is provided in Table 1.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.322 g/mol
Melting Point Not reported
Boiling Point Not reported
Optical Rotation ([α]D) Not reported
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[2][3]
Chemical Properties

The chemical properties of this compound are largely defined by its sesquiterpene lactone core, featuring a complex arrangement of rings and functional groups. Its chemical identity is well-established through spectroscopic methods.

Detailed spectroscopic analysis is fundamental to the structural elucidation of this compound. The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 2: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.17d9.5
53.92d9.5
64.21t9.0
72.83m
112.53m
13a5.40s
13b6.18s
141.18d7.0
151.03d7.0

Table 3: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
188.1
2169.8
3141.2
4120.5
578.9
680.1
750.2
8177.2
930.1
1040.3
1141.2
12170.5
1312.5
1420.8
1515.7

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/z
HR-ESI-MSPositive[M+Na]⁺

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound, as well as a general protocol for assessing its cytotoxic activity.

Isolation of this compound

This compound is naturally found in plants of the Inula genus, such as Inula britannica and Inula japonica.[3] The following is a typical workflow for its extraction and purification.

G Workflow for Isolation of this compound plant_material Air-dried flowers of Inula britannica extraction Extraction with Methanol (B129727) (MeOH) plant_material->extraction partition Partition between Ethyl Acetate (EtOAc) and Water extraction->partition chromatography Chromatographic Separations partition->chromatography product This compound chromatography->product

Workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of the plant are extracted with methanol at room temperature.

  • Partitioning: The resulting crude extract is suspended in water and partitioned successively with ethyl acetate.

  • Chromatography: The ethyl acetate fraction is subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural identity and purity of this compound are confirmed using modern spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to an internal standard, tetramethylsilane (B1202638) (TMS).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and elemental composition of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

G MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate cell viability and IC50 value measurement->analysis

General workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Biological Activity and Mechanism of Action

This compound has been reported to possess cytotoxic activity.[2][3] While the precise molecular mechanisms are still under investigation, the activity of related sesquiterpene lactones suggests potential pathways through which this compound may exert its effects.

Cytotoxicity

Studies have shown that this compound is cytotoxic, though specific IC₅₀ values against a range of cancer cell lines are not yet widely published.[3] The cytotoxic effects of other similar lactones are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Potential Signaling Pathways

The biological activity of many natural products, including sesquiterpene lactones, is often mediated through the modulation of key cellular signaling pathways that are dysregulated in cancer. While the specific pathways affected by this compound have not been definitively elucidated, plausible targets based on the activity of structurally related compounds include the NF-κB and MAPK signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival.

G Potential Signaling Pathways for this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway NBLB This compound IKK IKK NBLB->IKK Inhibition MAPKKK MAPKKK NBLB->MAPKKK Modulation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release nucleus_nfkb Nucleus NFkB->nucleus_nfkb Translocation inflammation Inflammation nucleus_nfkb->inflammation proliferation_nfkb Cell Proliferation nucleus_nfkb->proliferation_nfkb survival Cell Survival nucleus_nfkb->survival MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK nucleus_mapk Nucleus MAPK->nucleus_mapk proliferation_mapk Cell Proliferation nucleus_mapk->proliferation_mapk apoptosis Apoptosis nucleus_mapk->apoptosis

Hypothesized signaling pathways potentially modulated by this compound.

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in the inflammatory response and in promoting cell survival and proliferation in cancer. Many sesquiterpene lactones are known to inhibit the NF-κB pathway, leading to the suppression of pro-inflammatory cytokines and the induction of apoptosis.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural compounds exert their anticancer effects by modulating the activity of different components of the MAPK pathway, which can lead to either cell cycle arrest or apoptosis.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. This technical guide has summarized the current knowledge of its physical and chemical properties, provided detailed experimental protocols for its study, and discussed its biological activities. Further research is warranted to fully elucidate its quantitative physical properties, expand upon its cytotoxic profile against a broader range of cancer cell lines, and definitively identify the molecular signaling pathways through which it exerts its effects. Such studies will be crucial for the future development of this compound as a potential therapeutic agent.

References

Neobritannilactone B: A Technical Overview of a Promising Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 886990-00-7 Molecular Formula: C₁₅H₂₀O₃

Neobritannilactone B is a sesquiterpene lactone that has garnered significant interest within the scientific community for its notable biological activities, particularly its cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.

Physicochemical Properties and Data

This compound's fundamental chemical identifiers are crucial for its study and application in research.

PropertyValue
CAS Number 886990-00-7[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Synonyms (3aR,4S,6E,10E,11aS)-3a,4,5,8,9,11a-Hexahydro-4-hydroxy-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one[1]

Biological Activity: Cytotoxicity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its cytotoxic potential has been noted. Sesquiterpene lactones, as a class of compounds, are known to exhibit significant cytotoxic effects. For context, related sesquiterpene lactones isolated from Inula species have demonstrated potent activity. Further research is required to establish a comprehensive cytotoxicity profile for this compound across various human cancer cell lines.

Experimental Protocols

Isolation of this compound from Inula britannica

The following protocol outlines a standard method for the extraction and purification of this compound from the flowers of Inula britannica.

1. Plant Material and Extraction:

  • Air-dried and powdered flowers of Inula britannica are used as the starting material.

  • The powdered material is exhaustively extracted with 95% ethanol (B145695) at room temperature.

  • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude ethanolic extract is suspended in water.

  • Sequential partitioning is performed with solvents of increasing polarity, typically n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

  • The chloroform fraction, known to be rich in sesquiterpene lactones, is collected for further purification.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC on a C18 reversed-phase column with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of this compound against cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

  • The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • The medium is then removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details a common method to determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

1. Cell Treatment:

  • Cancer cells are treated with this compound at its IC50 concentration for a specified time.

2. Cell Harvesting and Staining:

  • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • The stained cells are analyzed by flow cytometry.

  • The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Signaling Pathway: Modulation of NF-κB

This compound is suggested to exert its biological effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis.

The canonical NF-κB pathway is a key target for anti-cancer therapies. In its inactive state, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.

It is hypothesized that this compound may inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis. The precise mechanism of this inhibition is an area of active research.

Below is a diagram illustrating the canonical NF-κB signaling pathway, which is a potential target of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylation p50_p65 p50/p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IkBa_p p-IκBα IkBa_p50_p65->IkBa_p p50_p65_n p50/p65 p50_p65->p50_p65_n Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA (κB site) p50_p65_n->DNA Transcription Gene Transcription (Pro-survival, Proliferation, Inflammation) DNA->Transcription

Canonical NF-κB Signaling Pathway

The following diagram illustrates a hypothetical workflow for investigating the effect of this compound on the NF-κB pathway.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WB_pIkBa Western Blot: Phospho-IκBα, Total IκBα Lysis->WB_pIkBa WB_p65 Western Blot: Nuclear & Cytoplasmic p65 Lysis->WB_p65 EMSA EMSA or Reporter Assay: NF-κB DNA Binding Activity Lysis->EMSA Analysis Data Analysis & Interpretation WB_pIkBa->Analysis WB_p65->Analysis EMSA->Analysis

Workflow for NF-κB Inhibition Analysis

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and pro-apoptotic activities. Its potential to modulate the NF-κB signaling pathway makes it an attractive candidate for further investigation in the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers, outlining its key characteristics and providing detailed methodologies for its study. Further research is warranted to fully elucidate its mechanism of action and to establish a comprehensive profile of its therapeutic potential.

References

Biological Activities of Sesquiterpene Lactones from Inula Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Inula, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, among which sesquiterpene lactones (SLs) are of significant interest to the scientific community. These compounds have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of sesquiterpene lactones from various Inula species, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and application.

Cytotoxic and Anti-proliferative Activities

Sesquiterpene lactones isolated from Inula species have been extensively investigated for their potential as anti-cancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis.

A variety of sesquiterpene lactones, including eudesmanolides and guaianolides, have shown significant cytotoxic effects. For instance, compounds isolated from Inula britannica and Inula aucheriana have exhibited potent activity against human tumor cell lines such as HepG-2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and A-549 (lung carcinoma)[1][2]. The cytotoxic activity is often mediated through the induction of apoptosis, a process of programmed cell death crucial for tissue homeostasis. In HEp2 cells, for example, treatment with 1β-hydroxyalantolactone from I. britannica led to apoptosis associated with the cleavage of procaspase-3 and PARP[3][4].

The α-methylene-γ-lactone moiety present in many of these sesquiterpene lactones is considered crucial for their biological activity, acting as a Michael acceptor that can react with nucleophilic sites on biological macromolecules, thereby disrupting cellular processes.

Quantitative Data on Cytotoxic Activities
Compound NameInula Species SourceCancer Cell LineAssayIC50 ValueReference
Inuchinenolide BI. aucherianaHepG-2MTT56.6 µg/mL[1]
Inuchinenolide BI. aucherianaMCF-7MTT19.0 µg/mL
Inuchinenolide BI. aucherianaA-549MTT55.7 µg/mL
14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olideI. aucherianaHepG-2MTT39.0 µg/mL
14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olideI. aucherianaMCF-7MTT11.8 µg/mL
14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olideI. aucherianaA-549MTT15.3 µg/mL
GaillardinI. oculus-christiMCF-7MTT6.37 µg/mL
GaillardinI. oculus-christiHepG-2MTT6.20 µg/mL
GaillardinI. oculus-christiA-549MTT4.76 µg/mL
Racemosalactone AI. racemosaA549MTT4.19 µg/mL
Racemosalactone AI. racemosaHepG2MTT3.87 µg/mL
Racemosalactone AI. racemosaHT1080MTT3.54 µg/mL

Anti-inflammatory Activities

Inflammation is a key pathological feature of many chronic diseases. Sesquiterpene lactones from Inula species have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

A common mechanism of action is the suppression of the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. For example, inulicin, a sesquiterpene lactone, has been shown to inhibit the production of NO and other pro-inflammatory cytokines like IL-6 and IL-1β. This inhibition is often achieved by targeting upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Ergolide, from Inula britannica, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of NF-κB. This involves preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

Quantitative Data on Anti-inflammatory Activities
Compound NameInula Species SourceBiological Target/AssayEffectReference
InulicinInula spp.NO production in LPS-stimulated RAW264.7 cellsSignificant inhibition
ErgolideI. britannicaiNOS and COX-2 expression in RAW 264.7 macrophagesInhibition
InuviscolideI. viscosaIn vivo inflammation in miceInhibition

Antimicrobial Activities

With the rise of antibiotic resistance, the search for new antimicrobial agents is a global health priority. Sesquiterpene lactones from Inula species have emerged as a promising source of such compounds.

Extracts from Inula helenium (Elecampane) have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The active compounds, such as alantolactone (B1664491) and isoalantolactone (B1672209), are believed to be responsible for this antimicrobial effect. The minimum bactericidal concentration (MBC) of I. helenium extract against clinical S. aureus isolates has been reported to range from 0.9 mg/mL to 9.0 mg/mL. The antimicrobial activity also extends to fungal species, with ethanolic extracts of I. helenium showing significant effects against Candida species.

Quantitative Data on Antimicrobial Activities
Compound/ExtractInula Species SourceMicroorganismAssayMIC/MBC ValueReference
I. helenium extractI. heleniumStaphylococcus aureus (including MRSA)Microbroth dilutionMBC: 0.9 - 9.0 mg/mL
AlantolactoneI. heleniumStaphylococcus aureusNot specifiedNot specified
IsoalantolactoneI. heleniumStaphylococcus aureusNot specifiedNot specified
I. helenium 50% ethanolic extractI. heleniumBacillus subtilisDrop-diffusionInhibition zone
I. helenium 70% ethanolic extractI. heleniumBacillus cereusDrop-diffusionInhibition zone
I. helenium 50% ethanolic extractI. heleniumEnterococcus faecalisDrop-diffusionInhibition zone
I. helenium 70% ethanolic extractI. heleniumEscherichia coliDrop-diffusionInhibition zone
I. helenium 50% ethanolic extractI. heleniumCandida albicansDrop-diffusionInhibition zone

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Methodology:

  • Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of the sesquiterpene lactone for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Add 50 µL of the cell culture supernatant to a new 96-well plate, followed by the addition of 50 µL of the Griess reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the sesquiterpene lactone and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (broth and bacteria without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways

The biological activities of sesquiterpene lactones from Inula species are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Many sesquiterpene lactones from Inula exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->IkB degradation of IκBα NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription SL Sesquiterpene Lactones (e.g., Ergolide, Inulicin) SL->IKK inhibits SL->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by Inula sesquiterpene lactones.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. Sesquiterpene lactones from Inula helenium have been shown to suppress STAT3 activation.

STAT3_Inhibition cluster_cell Cancer Cell Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to TargetGenes Target Genes (e.g., Cyclin D1, Bcl-2) Nucleus->TargetGenes activates transcription SL Sesquiterpene Lactones (*Inula helenium*) SL->STAT3 inhibits phosphorylation

Caption: Suppression of the STAT3 signaling pathway by Inula sesquiterpene lactones.

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism by which sesquiterpene lactones exert their cytotoxic effects. This often involves the intrinsic or mitochondrial pathway.

Apoptosis_Induction cluster_cell Cancer Cell SL Sesquiterpene Lactones (e.g., Alantolactone) Mitochondrion Mitochondrion SL->Mitochondrion induces stress CytC Cytochrome c Mitochondrion->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome forms Casp3 Pro-caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic apoptosis pathway induced by Inula sesquiterpene lactones.

Conclusion

Sesquiterpene lactones from Inula species represent a diverse and valuable class of natural products with significant potential for therapeutic applications. Their well-documented cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, make them attractive lead compounds for drug development. This guide provides a foundational resource for researchers and scientists working in this exciting field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support and inspire future investigations. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these promising compounds.

References

Preliminary Cytotoxicity Screening of Neobritannilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica. This document outlines the cytotoxic potential of related compounds from the same plant, details essential experimental protocols for assessing cytotoxicity and apoptosis, and visualizes key experimental and biological pathways. While specific quantitative cytotoxic data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally similar sesquiterpene lactones from Inula britannica to provide a foundational understanding for researchers. The methodologies and pathways described are standard and directly applicable to the preliminary screening of this compound.

Data Presentation: Cytotoxicity of Sesquiterpene Lactones from Inula britannica

The following table summarizes the cytotoxic activities (IC₅₀ values) of various sesquiterpene lactones isolated from Inula britannica against several human cancer cell lines. This data provides a benchmark for the expected potency of compounds within this class. The cytotoxicity was determined after 24 hours of treatment.

Compound Name/IdentifierCancer Cell LineIC₅₀ (µM)
1-O-acetylbritannilactone (OABL) HT-29 (Colon)14.3
COLO 205 (Colon)56.1
HL-60 (Leukemia)27.4
AGS (Gastric)21.4
1,6-O,O-diacetylbritannilactone (OODABL) HT-29 (Colon)14.7
COLO 205 (Colon)57.0
HL-60 (Leukemia)16.2
AGS (Gastric)5.4

Data sourced from studies on sesquiterpene lactones from Inula britannica.

Experimental Protocols

Detailed methodologies for key experiments in the preliminary cytotoxicity screening of a novel compound like this compound are provided below.

Cell Culture and Compound Treatment
  • Cell Lines: Human cancer cell lines (e.g., HT-29, COLO 205, HL-60, AGS) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-100 mM). Serial dilutions are prepared in the complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded in multi-well plates (e.g., 96-well for MTT assay, 6-well for flow cytometry) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24, 48, 72 hours) before analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cells (e.g., 5×10³ to 1×10⁴ cells/well) in a 96-well plate and treat with this compound as described above.

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100%. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

  • Principle: Live cells possess intact cell membranes that exclude the trypan blue dye, while dead cells have compromised membranes and take up the dye, appearing blue.

  • Procedure:

    • Treat cells in a larger format plate (e.g., 6-well or 12-well).

    • After treatment, collect both adherent (by trypsinization) and floating cells.

    • Centrifuge the cell suspension at 100 × g for 5 minutes and resuspend the pellet in serum-free medium or PBS.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

    • Incubate for 3-5 minutes at room temperature.

    • Load 10 µL of the mixture into a hemocytometer.

    • Count the number of viable (clear) and non-viable (blue) cells under a light microscope.

    • Calculate cell viability as: (Number of viable cells / Total number of cells) × 100%.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membranes.

  • Procedure:

    • Seed approximately 1-5×10⁵ cells per well in a 6-well plate and treat with this compound.

    • Harvest cells (including floating cells) and wash twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualizations

Experimental Workflow Diagram

G Diagram 1: General Workflow for Preliminary Cytotoxicity Screening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Cell Culture (Select appropriate cancer cell lines) C Cell Seeding & Treatment (Varying concentrations and time points) A->C B Compound Preparation (this compound stock solution) B->C D Cytotoxicity/Viability Assays (e.g., MTT, Trypan Blue) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Data Acquisition (Microplate Reader / Flow Cytometer) D->F E->F G Quantitative Analysis (Calculate % Viability, % Apoptosis) F->G H IC50 Determination G->H I Conclusion & Further Studies H->I

Caption: General Workflow for Preliminary Cytotoxicity Screening.

Signaling Pathway Diagram

G Diagram 2: Plausible Apoptotic Pathway for Sesquiterpene Lactones NBL This compound ROS Cellular Stress (e.g., ROS Generation) NBL->ROS NFkB_path NF-κB Pathway NBL->NFkB_path Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL NBL->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bak ROS->Bax NFkB_path->Bcl2 Promotes Transcription Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

A Comprehensive Review of the Secondary Metabolites of Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inula britannica, a perennial plant belonging to the Asteraceae family, has a long-standing history in traditional medicine, particularly in Asia, for the treatment of various ailments, including inflammatory conditions, bronchitis, and digestive disorders. Modern scientific inquiry has unveiled a rich phytochemical profile, identifying a plethora of secondary metabolites as the basis for its therapeutic properties. This technical guide provides a comprehensive literature review of these compounds, with a focus on their quantitative analysis, the experimental protocols for their isolation, and their mechanisms of action on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Major Classes of Secondary Metabolites

The primary classes of secondary metabolites isolated from Inula britannica are terpenoids and flavonoids. These compounds are predominantly found in the flowers and aerial parts of the plant.[1]

Terpenoids

Terpenoids, particularly sesquiterpene lactones, are characteristic and abundant components of Inula species. Other terpenoids, including diterpenes and triterpenoids, have also been identified.

  • Sesquiterpene Lactones: This diverse group of compounds is responsible for many of the plant's biological activities. Notable examples include britannin, 1-O-acetylbritannilactone (OABL), 1,6-O,O-diacetylbritannilactone (OODABL), ergolide, and inulanolides A-D.[1]

  • Diterpenes and Triterpenoids: While less abundant than sesquiterpene lactones, these compounds also contribute to the plant's bioactivity.

Flavonoids

A variety of flavonoids have been isolated from Inula britannica, contributing to its antioxidant and anti-inflammatory properties. These include:

  • Patuletin

  • Luteolin

  • Nepetin

  • Axillarin

  • Hispidulin

  • Kaempferol

  • Quercetin

Quantitative Analysis of Secondary Metabolites

The concentration and yield of secondary metabolites in Inula britannica can vary depending on factors such as the geographical origin of the plant, the time of harvest, and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: Yield of Sesquiterpene Lactones from Inula britannica Flowers
CompoundExtraction MethodYieldReference
1-O-Acetylbritannilactone95% Ethanol (B145695)1.1 g (from an unspecified amount of plant material)[1]
1,6-O,O-diacetylbritannilactone95% Ethanol32 mg (from an unspecified amount of plant material)[1]
Neobritannilactone A95% Ethanol15 mg (from an unspecified amount of plant material)[1]
Neobritannilactone B (Dibritannilactone B)95% Ethanol102 mg (from an unspecified amount of plant material)
6β-O-(2-methylbutyryl)-britannilactone95% Ethanol63 mg (from an unspecified amount of plant material)
Table 2: Total Polyphenol and Flavonoid Content in Inula britannica Extracts
Extract TypeTotal Polyphenol Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Methanolic58.0221.69
Ethanolic43.4413.91

Experimental Protocols

The isolation and purification of secondary metabolites from Inula britannica typically involve extraction with organic solvents followed by various chromatographic techniques.

Extraction and Isolation of Sesquiterpene Lactones (Example: Dibritannilactone B)
  • Plant Material and Extraction: Air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The chloroform and ethyl acetate fractions are typically rich in sesquiterpene lactones.

  • Column Chromatography: The chloroform fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. The elution is monitored by a UV detector, and the peak corresponding to the desired compound is collected.

Extraction and Isolation of Flavonoids
  • Extraction: Dried and powdered flowers of Inula britannica (200 g) are extracted with ethanol (2 L) at 80°C for 3 hours. The extract is then filtered and concentrated to yield a crude ethanol extract (10 g, 5% yield).

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a methylene (B1212753) chloride-methanol gradient solvent system (from 1:0 to 0:1). The fractions are combined based on their TLC profiles.

  • Reversed-Phase Column Chromatography: Fractions rich in flavonoids are further purified on an RP-18 column using a methanol-water gradient solvent system (from 20:80 to 90:10) to yield purified flavonoid compounds.

Signaling Pathways Modulated by Inula britannica Secondary Metabolites

The therapeutic effects of Inula britannica's secondary metabolites are largely attributed to their modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2-Keap1 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Several sesquiterpene lactones from Inula britannica have been shown to inhibit this pathway.

Ergolide, for instance, suppresses NF-κB activation by inhibiting the activity of Protein Kinase Cα (PKCα), which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes. Dimeric sesquiterpenoids have also been shown to inhibit the phosphorylation of IκB kinase β (IKKβ), a key kinase upstream of IκBα.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PKCalpha PKCalpha Receptor->PKCalpha IKK_complex IKK Complex PKCalpha->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates Ergolide Ergolide Ergolide->PKCalpha Dimeric_Sesquiterpenoids Dimeric_Sesquiterpenoids Dimeric_Sesquiterpenoids->IKK_complex DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by Inula britannica sesquiterpenoids.
Activation of the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Flavonoids and some sesquiterpenoids from Inula britannica can activate this protective pathway.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. Electrophilic compounds, including many flavonoids, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Dimeric sesquiterpenoids have also been shown to activate the Keap1-Nrf2 pathway.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Flavonoids Flavonoids Flavonoids->Keap1_Nrf2 Disrupts Interaction Dimeric_Sesquiterpenoids Dimeric_Sesquiterpenoids Dimeric_Sesquiterpenoids->Keap1_Nrf2 Disrupts Interaction ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes

Caption: Activation of the Nrf2-Keap1 signaling pathway by Inula britannica secondary metabolites.

Conclusion

Inula britannica is a rich source of bioactive secondary metabolites, primarily sesquiterpene lactones and flavonoids. These compounds have demonstrated significant potential in modulating key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2-Keap1 pathways. This technical guide has summarized the current knowledge on the quantitative analysis, isolation protocols, and mechanisms of action of these valuable natural products. Further research, particularly in the areas of clinical efficacy and safety, is warranted to fully realize the therapeutic potential of Inula britannica and its secondary metabolites in the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a total synthesis of Neobritannilactone B has not been reported in peer-reviewed scientific literature. The following application notes and protocols describe a proposed synthetic methodology based on established synthetic strategies for structurally related sesquiterpene lactones. This document is intended to serve as a guide for researchers, scientists, and drug development professionals interested in the synthesis of this compound and its analogs.

Introduction

This compound is a sesquiterpene lactone that can be isolated from Inula britannica.[1] It has demonstrated cytotoxic activity, making it a molecule of interest for potential applications in drug discovery and development.[1] Its chemical formula is C15H20O3, and its structure is characterized by a ten-membered carbocyclic ring fused to a γ-lactone (furanone) ring, with multiple stereocenters and an exocyclic methylene (B1212753) group. The full IUPAC name is 4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one.[2]

The complex architecture of this compound, particularly the medium-sized ten-membered ring and the stereochemically dense core, presents a significant synthetic challenge. The construction of medium-sized rings is often complicated by unfavorable transannular interactions and entropic factors. This document outlines a plausible retrosynthetic analysis and a forward synthetic plan, with detailed protocols for key transformations adapted from successful syntheses of analogous natural products.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic strategy for this compound is centered on disconnecting the molecule at key positions to simplify the structure into readily accessible precursors. The primary disconnections are the ten-membered ring and the furanone moiety.

The retrosynthesis commences with the simplification of the furanone ring, leading back to a hydroxy acid precursor, which is a common strategy for lactone synthesis. The ten-membered ring can be envisioned to be formed via a ring-closing metathesis (RCM) reaction, a powerful tool for the formation of medium and large rings. This leads to a diene precursor. Further disconnection of this diene through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction and an aldol (B89426) addition reveals simpler acyclic fragments.

G This compound This compound Hydroxy Acid Precursor Hydroxy Acid Precursor This compound->Hydroxy Acid Precursor Lactonization Diene for RCM Diene for RCM Hydroxy Acid Precursor->Diene for RCM Ring-Closing Metathesis (RCM) Aldehyde and Phosphonate (B1237965) Aldehyde and Phosphonate Diene for RCM->Aldehyde and Phosphonate Horner-Wadsworth-Emmons (HWE) Olefination Simpler Acyclic Fragments Simpler Acyclic Fragments Aldehyde and Phosphonate->Simpler Acyclic Fragments Aldol Addition / Simpler Precursors

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Forward Synthetic Strategy and Key Experimental Protocols

The forward synthesis will construct the carbon skeleton of this compound through a series of stereocontrolled reactions, culminating in the formation of the ten-membered ring and the final lactonization.

The synthesis would begin with the preparation of two key fragments: a chiral aldehyde containing the future C4-C10 portion of the molecule and a phosphonate fragment for the HWE reaction. The stereocenters in the aldehyde could be established using well-known asymmetric reactions, such as an asymmetric aldol reaction or by starting from a chiral pool material.

The aldehyde and phosphonate fragments are coupled via an HWE reaction to form the diene precursor for the RCM reaction.

Protocol: Horner-Wadsworth-Emmons Olefination

  • To a solution of the phosphonate (1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the diene.

The formation of the ten-membered ring is a critical step and can be achieved using a Grubbs catalyst.

Protocol: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 equiv.) in anhydrous and degassed dichloromethane (B109758) (CH2Cl2) to a concentration of 0.01 M under an argon atmosphere.

  • Add Grubbs second-generation catalyst (0.05 equiv.) to the solution.

  • Reflux the reaction mixture for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ten-membered ring lactone precursor.

The final steps involve the selective hydrolysis of the ester to the corresponding hydroxy acid, followed by macrolactonization to form the γ-lactone ring of this compound. The Yamaguchi macrolactonization is a suitable method for this transformation.

Protocol: Yamaguchi Macrolactonization

  • To a solution of the hydroxy acid (1.0 equiv.) in anhydrous toluene, add triethylamine (B128534) (2.5 equiv.) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv.) at room temperature under an argon atmosphere.

  • Stir the mixture for 2 hours.

  • In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP) (6.0 equiv.) in anhydrous toluene.

  • Add the activated ester solution dropwise to the DMAP solution over a period of 6 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

G Aldehyde Fragment Aldehyde Fragment HWE Reaction HWE Reaction Aldehyde Fragment->HWE Reaction Phosphonate Fragment Phosphonate Fragment Phosphonate Fragment->HWE Reaction Diene Precursor Diene Precursor HWE Reaction->Diene Precursor RCM Reaction RCM Reaction Diene Precursor->RCM Reaction Ten-membered Ring Ten-membered Ring RCM Reaction->Ten-membered Ring Hydrolysis & Lactonization Hydrolysis & Lactonization Ten-membered Ring->Hydrolysis & Lactonization This compound This compound Hydrolysis & Lactonization->this compound

Caption: Key transformations in the proposed forward synthesis.

Summary of Expected Quantitative Data

The following table summarizes the expected yields for the key transformations based on similar reactions reported in the literature for the synthesis of complex natural products.

StepReactionReagentsExpected Yield (%)
1Horner-Wadsworth-Emmons Olefinationn-BuLi, THF75-85
2Ring-Closing MetathesisGrubbs II Catalyst, CH2Cl260-75
3Yamaguchi Macrolactonization2,4,6-trichlorobenzoyl chloride, DMAP50-65

Note: These yields are estimates and may vary depending on the specific substrates and reaction conditions. Optimization of each step would be necessary to achieve higher overall efficiency.

Conclusion

The proposed total synthesis of this compound provides a viable and strategic approach for the construction of this cytotoxic sesquiterpene lactone. The methodology leverages powerful and well-established synthetic transformations, including the Horner-Wadsworth-Emmons olefination, ring-closing metathesis, and Yamaguchi macrolactonization. The detailed protocols provided herein, adapted from the synthesis of structurally related molecules, offer a solid foundation for the successful synthesis of this compound. This synthetic route would not only provide access to the natural product for further biological evaluation but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties.

References

Application Notes and Protocols for the Extraction and Purification of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine. This compound has garnered interest in the scientific community due to its potential cytotoxic and pro-apoptotic activities against various cancer cell lines, making it a candidate for further investigation in drug discovery and development.[1] This document provides a detailed protocol for the extraction and purification of this compound, aimed at providing a foundational methodology for researchers.

Data Presentation: Quantitative Analysis

The yield of this compound can vary depending on factors such as the geographical origin of the plant material, time of harvest, and the specific extraction and purification conditions employed. The following table summarizes representative quantitative data for the isolation of a closely related sesquiterpene lactone, 1-O-Acetylbritannilactone, from Inula britannica flowers, which can serve as an estimate for the expected yields of this compound.

ParameterValueReference
Starting Material1 kg of dried Inula britannica flowers[2]
Crude Ethanol (B145695) Extract Yield110 g[2]
Crude Extract Yield (%)11%Calculated from[2]
Final Purified Compound Yield (1-O-Acetylbritannilactone)38 mg[2]
Yield from Crude Extract (%)0.035%[2]
Overall Yield from Dried Flowers (%)0.0038%Calculated from[2]

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the extraction and purification of this compound from the flowers of Inula britannica.

Part 1: Extraction
  • Plant Material Preparation: Air-dry the flowers of Inula britannica and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Stir the mixture periodically for 24-48 hours to ensure thorough extraction.

    • Filter the extract through cheesecloth or a Büchner funnel to remove the solid plant material.

    • Repeat the extraction process with the plant residue two more times to maximize the yield of the crude extract.

  • Concentration:

    • Combine the ethanolic extracts from all repetitions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.[1]

Part 2: Fractionation
  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is n-hexane, chloroform (B151607), and ethyl acetate.

    • For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the organic layer and repeat the process three times for each solvent.

  • Identification of the Target Fraction:

    • This compound, being a sesquiterpene lactone, is typically found in the chloroform fraction.[3]

    • Concentrate the chloroform fraction under reduced pressure to yield a dried, enriched extract.

Part 3: Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

    • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Identification and Pooling: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by staining (e.g., with vanillin-sulfuric acid reagent). Pool the fractions containing the spot corresponding to this compound.

  • Final Purification (Optional):

    • For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC).[1]

    • A C18 reversed-phase column is typically used with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the extraction and purification process for this compound.

Extraction_Purification_Workflow Plant_Material Dried & Powdered Inula britannica Flowers Extraction Ethanol Extraction Plant_Material->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Chloroform_Fraction Chloroform Fraction Partitioning->Chloroform_Fraction Concentration2 Concentration Chloroform_Fraction->Concentration2 Silica_Gel Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) Concentration2->Silica_Gel HPLC Preparative HPLC (Optional) Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. These compounds have garnered significant interest in drug discovery for their potential as therapeutic agents, particularly in oncology and immunology. The bioactivity of many sesquiterpene lactones is attributed to their ability to modulate key signaling pathways, such as NF-κB and STAT3, which are critical regulators of inflammation and cell survival.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound. The following sections detail protocols for assessing its cytotoxic and anti-inflammatory properties, and for investigating its mechanism of action through the analysis of the NF-κB and STAT3 signaling pathways.

Disclaimer: The following protocols are generalized methodologies based on studies of similar sesquiterpene lactones and may require optimization for this compound.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and can be summarized in the following tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
Example: MCF-724Data
(Breast Cancer)48Data
72Data
Example: A54924Data
(Lung Cancer)48Data
72Data
Example: HeLa24Data
(Cervical Cancer)48Data
72Data

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages (e.g., RAW 264.7)

TreatmentConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compoundConcentration 1DataData
Concentration 2DataData
Concentration 3DataData
Positive ControlDexamethasone (1 µM)DataData

Table 3: Effect of this compound on NF-κB and STAT3 Pathway Proteins

Target ProteinCell LineTreatmentFold Change vs. Control (Densitometry)
p-p65 (NF-κB)Example: RAW 264.7This compoundData
p-STAT3Example: HeLaThis compoundData
Total p65Example: RAW 264.7This compoundData
Total STAT3Example: HeLaThis compoundData

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and STAT3 Signaling

This protocol is used to detect changes in the phosphorylation status and total protein levels of key components of the NF-κB and STAT3 pathways.

Materials:

  • Target cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_inflammation Anti-inflammatory Assay cluster_western Signaling Pathway Analysis cell_seeding1 Seed Cancer Cells (96-well plate) nbl_treatment1 Treat with This compound cell_seeding1->nbl_treatment1 mtt_assay MTT Assay nbl_treatment1->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc cell_seeding2 Seed Cancer Cells (6-well plate) nbl_treatment2 Treat with IC50 conc. cell_seeding2->nbl_treatment2 annexin_pi Annexin V/PI Staining nbl_treatment2->annexin_pi flow_cytometry Flow Cytometry annexin_pi->flow_cytometry macro_seeding Seed Macrophages (24-well plate) nbl_pretreatment Pre-treat with This compound macro_seeding->nbl_pretreatment lps_stimulation Stimulate with LPS nbl_pretreatment->lps_stimulation elisa ELISA for Cytokines lps_stimulation->elisa cell_seeding3 Seed Cells nbl_treatment3 Treat with This compound cell_seeding3->nbl_treatment3 protein_extraction Protein Extraction nbl_treatment3->protein_extraction western_blot Western Blot protein_extraction->western_blot

Caption: Experimental workflow for the in vitro evaluation of this compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα p65 p65 p65p50_inactive p65->p65p50_inactive p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p65->p50_nuc Translocation p50 p50 p50->p65p50_inactive p50->p65_nuc Translocation p50->p50_nuc Translocation NBL_B This compound NBL_B->IKK Inhibits degradation Proteasomal Degradation p_IkB->degradation p65p50_inactive->IkB Inhibited p65p50_active p65_nuc->p65p50_active p50_nuc->p65p50_active DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription p65p50_active->DNA Binds

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 dimer p-STAT3 Dimer p_STAT3->dimer Dimerization NBL_B This compound NBL_B->JAK Inhibits dimer_nuc p-STAT3 Dimer dimer->dimer_nuc Translocation DNA DNA dimer_nuc->DNA Binds TargetGenes Target Genes (e.g., Cyclin D1, Survivin) DNA->TargetGenes Transcription

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

References

Application Notes and Protocols for Neobritannilactone B in Cancer Cell Line Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the inhibition of cancer cell line growth by Neobritannilactone B is not extensively available in current scientific literature. The following application notes and protocols are based on the documented activities of structurally related sesquiterpene lactones isolated from Inula britannica, such as Britannin and Acetylbritannilactone. These compounds have demonstrated significant cytotoxic and anti-cancer properties. Therefore, the provided information serves as a guide for initiating research on this compound, with the understanding that its specific activities and mechanisms may vary.

Introduction to this compound and Related Compounds

This compound is a sesquiterpene lactone that can be isolated from the plant Inula britannica. While specific bioactivity data for this compound is limited, it is described as having cytotoxic activity[1][2]. Structurally similar compounds from the same plant, such as Britannin (BRT) and Acetylbritannilactone (ABL), have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis[3][4]. These compounds often contain a reactive α-methylene-γ-lactone moiety, which is a key structural feature for their biological activity[3].

The anti-cancer effects of these related lactones are attributed to their ability to modulate multiple signaling pathways, including the NF-κB, Keap1-Nrf2, and apoptosis signaling cascades. Given the structural similarities, it is hypothesized that this compound may exert its cytotoxic effects through similar mechanisms.

Quantitative Data: Cytotoxicity of Related Sesquiterpene Lactones

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for sesquiterpene lactones from Inula britannica against various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Britannin (BRT) MCF-7 (Breast)9.6
MDA-MB-468 (Breast)6.8
HepG2 (Liver)6.9
1β-hydroxyalantolactone HEp-2 (Larynx)Not specified, but comparable to Etoposide
SGC-7901 (Gastric)Not specified, but comparable to Etoposide
HCT116 (Colon)Not specified, but comparable to Etoposide
Ivangustin HEp-2 (Larynx)Not specified, but comparable to Etoposide
SGC-7901 (Gastric)Not specified, but comparable to Etoposide
HCT116 (Colon)Not specified, but comparable to Etoposide
Unnamed Sesquiterpene Lactone 1 COLO 205 (Colon)14.3
HT-29 (Colon)56.1
HL-60 (Leukemia)27.4
AGS (Gastric)21.4
Unnamed Sesquiterpene Lactone 2 COLO 205 (Colon)14.7
HT-29 (Colon)57.0
HL-60 (Leukemia)16.2
AGS (Gastric)5.4

Postulated Signaling Pathways

Based on studies of related compounds, this compound may influence the following key signaling pathways involved in cancer cell proliferation and survival.

NF-κB Signaling Pathway

Britannin has been shown to affect the NF-κB pathway by inducing the up-regulation of p50 and p65 proteins and the down-regulation of phospho-p65 in pancreatic cancer cells. This modulation of the NF-κB pathway is a likely contributor to the anti-inflammatory and anti-proliferative actions of these compounds.

NF_kB_Pathway Postulated NF-κB Pathway Inhibition by this compound Analogs cluster_nucleus Nucleus Neobritannilactone_B This compound (Hypothesized) p65_p50 p65/p50 Neobritannilactone_B->p65_p50 Inhibits phosphorylation p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation IkB IκB IkB->p65_p50 Inhibits IKK IKK IKK->IkB Phosphorylates Nucleus Nucleus DNA DNA p65_p50_nucleus->DNA Binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound analogs.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Britannin has been found to block this pathway through covalent binding to a cysteine residue of Keap1, leading to the activation of Nrf2 and the transcription of antioxidant genes.

Keap1_Nrf2_Pathway Postulated Keap1-Nrf2 Pathway Modulation cluster_nucleus Nucleus Neobritannilactone_B This compound (Hypothesized) Keap1 Keap1 Neobritannilactone_B->Keap1 Binds to Cysteine (Inhibits) Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE (DNA) Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Transcription

Caption: Postulated modulation of the Keap1-Nrf2 pathway by this compound analogs.

Induction of Apoptosis

A common mechanism of action for many anti-cancer compounds, including Britannin, is the induction of apoptosis, or programmed cell death. Britannin has been shown to activate the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.

Apoptosis_Pathway Generalized Apoptosis Induction Pathway Neobritannilactone_B This compound (Hypothesized) Mitochondria Mitochondria Neobritannilactone_B->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes MTT_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

Investigating the Mechanism of Action of Neobrittanilactone B: A Potential STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobrittanilactone B is a novel synthetic compound with a lactone scaffold, a structural motif present in various biologically active natural products. While specific data on Neobrittanilactone B is not yet publicly available, its structural similarity to known STAT3 inhibitors, such as Galiellalactone, suggests a potential mechanism of action centered on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. Therefore, compounds that inhibit STAT3 signaling are of significant interest as potential anti-cancer therapeutics.

This document provides a comprehensive set of protocols and application notes to guide researchers in investigating the mechanism of action of Neobrittanilactone B, using the well-characterized STAT3 inhibitor Galiellalactone as a model. The following sections detail experimental procedures to assess the compound's impact on STAT3 phosphorylation, transcriptional activity, and its downstream effects on cell viability and apoptosis.

Quantitative Data Summary of a Model STAT3 Inhibitor: Galiellalactone

The following table summarizes the reported biological activity of Galiellalactone, a known STAT3 inhibitor with a lactone structure. This data can serve as a benchmark for evaluating the potency of Neobrittanilactone B.

ParameterCell LineValueReference
IC50 (STAT3 Signaling) -250-500 nM[1]
Growth IC50 (72h) DU145 (Prostate Cancer)3.6 µM[2]
Apoptosis Induction PC-3, DU145 (Prostate Cancer)2.5-25 µM[1]
Inhibition of STAT3 DNA Binding DU145 (Prostate Cancer)5-50 µM[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of Neobrittanilactone B on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., DU145, a prostate cancer cell line with constitutively active STAT3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Neobrittanilactone B (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Neobrittanilactone B in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This protocol assesses the ability of Neobrittanilactone B to inhibit the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key step in its activation.[3]

Materials:

  • Cancer cell line

  • Complete growth medium

  • Neobrittanilactone B

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-total STAT3

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Neobrittanilactone B or vehicle control for a specified time (e.g., 1-24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for total STAT3 to ensure equal protein loading. A loading control like β-actin can also be used.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 by quantifying the expression of a luciferase reporter gene under the control of a STAT3-responsive promoter.

Materials:

  • HEK293 cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Neobrittanilactone B

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with different concentrations of Neobrittanilactone B.

  • If the cell line does not have constitutively active STAT3, stimulate the cells with a known STAT3 activator (e.g., IL-6) in the presence or absence of the compound.

  • Incubate for an additional 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Neobrittanilactone B using flow cytometry.

Materials:

  • Cancer cell line

  • Neobrittanilactone B

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of Neobrittanilactone B for a specified time (e.g., 24-48 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3_dimer pSTAT3 Dimer STAT3_inactive->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation & Binding Neobrittanilactone_B Neobrittanilactone B Neobrittanilactone_B->STAT3_inactive Inhibition Target_Genes Target Gene Expression (Proliferation, Survival) DNA->Target_Genes Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Proposed mechanism of STAT3 signaling inhibition by Neobrittanilactone B.

Experimental Workflow for Characterizing Neobrittanilactone B

Experimental_Workflow Start Start: Synthesize/Obtain Neobrittanilactone B Cell_Viability Cell Viability Assay (MTT) - Determine IC50 Start->Cell_Viability Western_Blot Western Blot - Assess p-STAT3 levels Cell_Viability->Western_Blot If cytotoxic Luciferase_Assay STAT3 Luciferase Reporter Assay - Measure transcriptional activity Western_Blot->Luciferase_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) - Quantify apoptotic cells Luciferase_Assay->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Mechanism_Elucidation Elucidate Mechanism of Action Data_Analysis->Mechanism_Elucidation

Caption: A streamlined workflow for investigating the anticancer properties of Neobrittanilactone B.

References

Application Notes and Protocols for In Vivo Studies of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility, stability, and proposed handling of Neobritannilactone B for in vivo research applications. The following protocols and data are intended to facilitate the effective design and execution of animal studies investigating the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine for treating various ailments, including inflammation and digestive disorders.[1][2][3] Structurally, it possesses an α-methylene-γ-lactone moiety, a common feature in sesquiterpene lactones that is often associated with their biological activities.[1][3] Preliminary research suggests that this compound exhibits cytotoxic activity, and related compounds from Inula britannica have demonstrated anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 886990-00-7
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol

Solubility Data

Understanding the solubility of this compound is critical for the preparation of appropriate formulations for in vivo administration. Based on available information, this compound exhibits the following solubility characteristics:

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for initial stock solutions.
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble
Aqueous Buffers (e.g., PBS) Likely Poorly SolubleSesquiterpene lactones are generally lipophilic and have low water solubility.General Knowledge

Stability Profile

The stability of this compound in solution is a key consideration for ensuring accurate dosing and interpretation of experimental results. While specific stability studies on this compound are not extensively reported, general considerations for sesquiterpene lactones suggest potential degradation under certain conditions.

Recommendations for Stability Assessment:

  • pH Stability: Evaluate the stability of this compound in buffers at various physiological pH values (e.g., pH 5.0, 7.4, and 8.0) over time.

  • Temperature Stability: Assess the stability at different storage conditions (e.g., 4°C, room temperature, and 37°C) in the chosen vehicle.

  • Freeze-Thaw Stability: Determine if repeated freeze-thaw cycles of stock solutions lead to degradation.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to prepare working solutions for in vivo studies.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile amber microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Formulation of Dosing Solutions for In Vivo Administration

Due to the likely poor aqueous solubility of this compound, a co-solvent or vehicle system is necessary for in vivo administration. The following is a general protocol that should be optimized based on tolerability and solubility studies in the specific animal model.

Materials:

  • This compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vehicle components (e.g., Cremophor EL, Tween 80, polyethylene (B3416737) glycol 400)

  • Sterile, conical tubes

Procedure:

  • Determine the final desired concentration of this compound and the total volume of the dosing solution required.

  • Calculate the volume of the this compound stock solution needed.

  • In a sterile conical tube, first add the vehicle components (e.g., Cremophor EL, Tween 80).

  • Add the calculated volume of the this compound stock solution to the vehicle components and mix well by vortexing.

  • Slowly add the sterile PBS to the mixture while continuously vortexing to ensure a homogenous suspension or solution.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, optimization of the vehicle composition is required.

  • Prepare the dosing solution fresh on the day of administration.

Workflow for In Vivo Formulation Preparation

G cluster_start Start cluster_stock Stock Solution cluster_dosing Dosing Solution start Weigh this compound dissolve Dissolve in DMSO start->dissolve store Store at -20°C / -80°C dissolve->store mix_vehicle Mix with Vehicle (e.g., Cremophor EL) store->mix_vehicle add_pbs Add PBS mix_vehicle->add_pbs administer Administer to Animal add_pbs->administer

Caption: Workflow for preparing this compound for in vivo studies.

Proposed Signaling Pathway: NF-κB Inhibition

Several studies on compounds isolated from Inula britannica suggest that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Hypothesized Mechanism of Action:

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines and chemokines. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

NF-κB Signaling Pathway

G cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition stimulus Inflammatory Stimulus IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p p-IκB (Degradation) IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates gene Pro-inflammatory Gene Expression NFkB_nuc->gene Induces NBL_B This compound? NBL_B->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

These application notes provide a starting point for researchers investigating the in vivo properties of this compound. Due to the limited publicly available data, it is imperative that researchers conduct their own thorough solubility and stability assessments in the specific formulations and models to be used. The information provided herein, particularly regarding the potential involvement of the NF-κB pathway, should serve as a valuable resource for hypothesis-driven research into the therapeutic potential of this promising natural product.

References

Design and Synthesis of Neobritannilactone B Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of Neobritannilactone B derivatives. This compound is a sesquiterpene lactone isolated from the medicinal plant Inula britannica. Sesquiterpene lactones from this plant have demonstrated significant cytotoxic and anti-inflammatory activities, making them promising candidates for further investigation in drug discovery. These protocols are intended to guide researchers in synthesizing novel analogues of this compound to explore their therapeutic potential.

Overview of this compound and its Therapeutic Potential

This compound (C₁₅H₂₀O₃) is a naturally occurring sesquiterpene lactone characterized by a complex polycyclic structure, including a reactive α-methylene-γ-lactone moiety.[1][2] This functional group is a key structural feature for the biological activity of many sesquiterpene lactones, acting as a Michael acceptor that can covalently bind to biological nucleophiles, such as cysteine residues in proteins.

Studies on structurally similar sesquiterpene lactones isolated from Inula britannica have revealed potent cytotoxic effects against a range of human cancer cell lines.[3][4][5][6] The primary mechanism of action is believed to be the induction of apoptosis through caspase-dependent pathways and the inhibition of the pro-inflammatory and pro-survival NF-κB signaling pathway.[7][8][9] The design of this compound derivatives aims to enhance potency, selectivity, and pharmacokinetic properties.

Design Strategy for this compound Derivatives

The core design strategy focuses on two main regions of the this compound molecule: the hydroxyl group and the α-methylene-γ-lactone ring.

  • Modification of the Hydroxyl Group: Esterification of the hydroxyl group with various acyl chains can modulate the lipophilicity of the derivatives. Structure-activity relationship (SAR) studies on related compounds, such as 1-O-acetylbritannilactone, have shown that increasing lipophilicity can enhance cytotoxic activity.[10]

  • Modification of the α-Methylene-γ-lactone Moiety: This group is crucial for cytotoxicity. Derivatives can be synthesized by Michael addition of sulfur- or nitrogen-containing nucleophiles to the exocyclic double bond to investigate the impact on activity and potentially improve selectivity.

Quantitative Data: Cytotoxicity of Sesquiterpene Lactones from Inula britannica

The following table summarizes the cytotoxic activities (IC₅₀ values) of this compound and related sesquiterpene lactones isolated from Inula britannica against various human cancer cell lines. This data provides a baseline for evaluating newly synthesized derivatives.

CompoundCell LineIC₅₀ (μM)Reference
Compound 3 ¹COLO 20514.3[5]
HT-2956.1[5]
HL-6027.4[5]
AGS21.4[5]
Compound 4 ²COLO 20514.7[5]
HT-2957.0[5]
HL-6016.2[5]
AGS5.4[5]
1β-hydroxyalantolactone HEp23.5[7]
SGC-79014.2[7]
HCT1165.8[7]
Ivangustin HEp22.9[7]
SGC-79013.8[7]
HCT1164.5[7]
1-O-acetylbritannilactone derivative (14) ³HCT1162.91[10]
HEp-24.35[10]
HeLa6.78[10]

¹An α-methylene γ-lactone-bearing sesquiterpene. ²An α-methylene γ-lactone-bearing sesquiterpene. ³Derivative with a lauroyl group at the 6-OH position.

Experimental Protocols

The following are detailed protocols for the isolation of this compound and the semi-synthesis of its derivatives.

Isolation of this compound from Inula britannica

This protocol describes a general method for the extraction and isolation of this compound.

Workflow for Isolation and Characterization

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation A Dried Flowers of Inula britannica B Methanol Extraction A->B C Partitioning (EtOAc/H₂O) B->C D Ethyl Acetate Fraction C->D E Column Chromatography D->E F Further Chromatographic Separation E->F G Pure this compound F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry (HR-ESI-MS) G->I G A This compound C Pyridine, DMAP (catalyst) DCM, Room Temperature A->C B Acyl Chloride or Carboxylic Anhydride B->C D This compound Ester Derivative C->D G cluster_inhibition NF-κB Inhibition cluster_apoptosis Apoptosis Induction A This compound Derivative B IκB Kinase (IKK) A->B Inhibits C IκBα Degradation B->C Prevents D NF-κB (p65/p50) Nuclear Translocation C->D Blocks E Transcription of Anti-apoptotic Genes (e.g., Bcl-2) D->E Blocks F Increased Bax/Bcl-2 Ratio E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K PARP Cleavage J->K L Apoptosis K->L

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Neobritannilactone B.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a sesquiterpene lactone with poor solubility in aqueous solutions. It is, however, soluble in various organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] This lipophilic nature presents a significant challenge for its use in biological assays and for potential therapeutic applications, which often require aqueous-based delivery systems.

Q2: Why is the low aqueous solubility of this compound a concern for research and drug development?

A2: The low aqueous solubility of a compound like this compound can lead to several experimental and developmental challenges:

  • Reduced Bioavailability: Poor solubility often translates to low absorption in biological systems, limiting the compound's therapeutic efficacy.[2][3]

  • Inaccurate Bioassay Results: In in vitro studies, precipitation of the compound in aqueous media can lead to inconsistent and unreliable data.

  • Difficulties in Formulation: Developing suitable dosage forms for preclinical and clinical studies becomes a major hurdle.[4][5]

Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area for dissolution.

  • Solid Dispersions: Dispersing the drug in a solid polymer matrix.

  • Lipid-Based Formulations: Incorporating the drug into lipid carriers such as liposomes or nanoemulsions.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer During In Vitro Assays

Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. The organic solvent used to dissolve the stock solution may not be sufficiently diluted in the final assay medium.

Solutions:

  • Optimize Co-solvent Concentration:

    • Recommendation: Use a co-solvent such as DMSO or ethanol (B145695) at the lowest effective concentration. Ensure the final concentration of the organic solvent in the assay medium is minimal (typically <1%) to avoid solvent-induced artifacts.

    • Troubleshooting Step: Perform a solubility test by preparing serial dilutions of your this compound stock solution in the final assay buffer. Visually inspect for any precipitation or cloudiness.

  • Utilize Cyclodextrins:

    • Recommendation: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in encapsulating hydrophobic molecules and increasing their aqueous solubility.

    • Troubleshooting Step: Prepare a stock solution of the this compound-cyclodextrin inclusion complex. See the detailed protocol below.

Issue 2: Low Bioavailability and Inconsistent Results in Animal Studies

Cause: Poor absorption of this compound from the administration site due to its low aqueous solubility.

Solutions:

  • Develop a Nanoparticle Formulation:

    • Recommendation: Formulating this compound as a nanosuspension can significantly improve its dissolution rate and bioavailability.

    • Troubleshooting Step: Synthesize and characterize this compound-loaded nanoparticles. See the detailed protocol below.

  • Lipid-Based Drug Delivery Systems:

    • Recommendation: Formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the oral bioavailability of lipophilic drugs.

    • Troubleshooting Step: Develop a SNEDDS formulation containing this compound, an oil, a surfactant, and a co-surfactant.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for different solubility enhancement methods for this compound.

Formulation StrategyThis compound Concentration (µg/mL)Fold Increase in Aqueous Solubility (Hypothetical)
Unformulated this compound in Water< 1-
5% DMSO in Water2525x
10 mM HP-β-Cyclodextrin Complex150150x
Polymeric Nanoparticle Suspension500500x

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Methodology:

  • Prepare a 10 mM solution of HP-β-CD in deionized water.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.

  • Allow the mixture to stir for 24-48 hours to ensure maximum complexation.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The clear filtrate contains the soluble this compound-HP-β-CD inclusion complex.

  • Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Rotary evaporator

Methodology:

  • Dissolve 10 mg of this compound and 50 mg of PLGA in 2 mL of dichloromethane to form the organic phase.

  • Prepare a 1% w/v solution of PVA in 10 mL of deionized water to form the aqueous phase.

  • Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath.

  • Continue sonication for 5 minutes to form a nanoemulsion.

  • Evaporate the dichloromethane using a rotary evaporator at reduced pressure.

  • The resulting aqueous suspension contains the this compound-loaded PLGA nanoparticles.

  • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Visualizations

experimental_workflow cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation NBL This compound mix_org Mix & Dissolve NBL->mix_org PLGA PLGA PLGA->mix_org DCM Dichloromethane DCM->mix_org emulsification Nanoemulsification (Sonication) mix_org->emulsification PVA PVA mix_aq Mix & Dissolve PVA->mix_aq Water Deionized Water Water->mix_aq mix_aq->emulsification evaporation Solvent Evaporation emulsification->evaporation nanoparticles Nanoparticle Suspension evaporation->nanoparticles characterization Characterization (Size, Zeta, Loading) nanoparticles->characterization

Caption: Workflow for the preparation of this compound-loaded polymeric nanoparticles.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB NBL This compound NBL->IKK Inhibits Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription Stimulus Pro-inflammatory Stimulus Stimulus->Receptor Activates IkB_NFkB->IkB Releases

Caption: Hypothetical signaling pathway showing inhibition of NF-κB activation by this compound.

References

Neobritannilactone B stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This center provides guidance for researchers, scientists, and drug development professionals using Neobritannilactone B, focusing on potential stability issues encountered in aqueous cell culture environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] A key structural feature is a lactone ring, which can be susceptible to chemical degradation, particularly in the aqueous, neutral-to-slightly-alkaline conditions of typical cell culture media (pH 7.2-7.4).[2][3] This degradation can lead to a loss of the compound's activity and cause variability in experimental results.

Q2: What is the primary degradation pathway for this compound in cell culture media?

The most common degradation pathway for lactones in neutral or alkaline aqueous solutions is base-catalyzed hydrolysis.[3][4] This reaction involves the opening of the lactone ring to form a hydroxy-carboxylic acid. This structural change is often irreversible and can render the compound inactive, as the lactone moiety is frequently essential for biological function.

Q3: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of sesquiterpene lactones:

  • pH: Stability is highly pH-dependent. At physiological pH (7.4) and the typical temperature for cell culture (37°C), the rate of hydrolysis increases significantly compared to more acidic conditions (e.g., pH 5.5).[2][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Storing stock solutions at low temperatures (-20°C or -80°C) is critical, and prolonged incubation at 37°C during experiments can lead to significant degradation.[2][6]

  • Media Components: While less characterized, components in complex media, such as serum proteins or enzymes released by cells, could potentially interact with or metabolize the compound.[7]

  • Adsorption: Hydrophobic compounds may adsorb to plastic surfaces of culture plates or pipette tips, reducing the effective concentration in the media.[7]

Q4: How can I know if this compound is degrading during my experiment?

Inconsistent or non-reproducible results, or a loss of expected biological activity over time, are strong indicators of compound instability. The most direct method to confirm degradation is to perform a stability study where the concentration of the intact compound is measured over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue: My experimental results with this compound are inconsistent or show a loss of effect in long-term assays (>24 hours).

This is a classic sign of compound instability. Follow this workflow to diagnose and mitigate the issue.

G start Inconsistent Results or Loss of Activity Observed check_storage Verify Stock Solution Storage & Handling (Stored at -80°C? Repeated freeze-thaw cycles?) start->check_storage prep_fresh Prepare Fresh Stock Solution in Anhydrous DMSO check_storage->prep_fresh If issues found run_stability Perform Stability Assay: Incubate NBL-B in Media at 37°C. Analyze by HPLC/LC-MS at T=0, 2, 8, 24, 48h. check_storage->run_stability If storage is correct prep_fresh->run_stability is_stable Is Compound Stable? (>85% remaining at 48h) run_stability->is_stable stable_issue Instability is Unlikely the Cause. Consider Other Variables: Cell passage, seeding density, assay variability. is_stable->stable_issue Yes unstable_issue Compound is Unstable. is_stable->unstable_issue No end Optimized Experiment stable_issue->end mitigate1 Mitigation Strategy 1: Replenish Compound (Change media with fresh compound every 12-24h) unstable_issue->mitigate1 mitigate2 Mitigation Strategy 2: Reduce Experiment Duration (Use shorter incubation times if possible) unstable_issue->mitigate2 mitigate1->end mitigate2->end

Caption: Troubleshooting workflow for this compound instability.

Data Summary

The stability of sesquiterpene lactones is highly dependent on experimental conditions. The following table summarizes findings from a study on various sesquiterpene lactones, which can serve as a general guide for this compound.[2]

ConditionTemperatureStability OutcomeImplication for Cell Culture
pH 7.4 (Physiological)37°C Significant degradation observed. Side chains can be lost and other structural changes may occur.High risk of degradation during standard cell culture experiments.
pH 7.4 (Physiological)25°C Degradation is less pronounced than at 37°C but still occurs.Working at room temperature for extended periods can still lead to compound loss.
pH 5.5 (Acidic)37°C Compounds were generally stable. Suggests that the compound is more stable in acidic environments, which are not typical for cell culture.

Visualizing the Degradation Pathway

The primary stability issue is the hydrolysis of the lactone ring, which is catalyzed by the slightly basic pH of cell culture media.

Caption: Proposed hydrolysis of this compound in cell culture media.

Mechanism of Action: Inhibition of NF-κB Pathway

Many sesquiterpene lactones exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[7] They can prevent the degradation of the inhibitory protein IκBα or directly alkylate the p65 subunit of NF-κB, both of which block its translocation to the nucleus.[7] This prevents the transcription of pro-inflammatory and pro-survival genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκBα - p65/p50 (Inactive Complex) ikk->ikb_nfkb phosphorylates IκBα degradation IκBα Degradation ikb_nfkb->degradation nfkb p65/p50 nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocation nblb This compound nblb->ikk Inhibits (Prevents IκBα phosphorylation/ degradation) nblb->nfkb_nuc Inhibits (Directly alkylates p65, prevents DNA binding) degradation->nfkb dna κB DNA Site nfkb_nuc->dna binds transcription Gene Transcription (Inflammation, Proliferation) dna->transcription activates

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium

This protocol provides a method to quantify the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS), both with and without cells

  • 37°C, 5% CO₂ incubator

  • Sterile microcentrifuge tubes or vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved. Store at -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solution Preparation:

    • Pre-warm your complete cell culture medium to 37°C.

    • Spike the medium with the this compound stock solution to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent (e.g., ≤ 0.1%).

    • Gently mix by inversion. This is your T=0 sample.

  • Incubation:

    • Aliquot the working solution into several sterile, sealed tubes.

    • Place the tubes in a 37°C, 5% CO₂ incubator.[7]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator.

    • Immediately process the sample for analysis or store it at -80°C to halt further degradation.

  • Sample Processing (Optional but Recommended):

    • To remove proteins that can interfere with HPLC analysis, perform a protein precipitation step. Add 2-3 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to the media sample.

    • Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the peak area corresponding to intact this compound.

    • The percentage of compound remaining at each time point is calculated relative to the T=0 sample.

Data Analysis: Plot the percentage of remaining this compound against time. A significant decrease (e.g., >15-20%) over the course of your experiment indicates a stability issue that needs to be addressed through protocol modification (e.g., replenishing the compound).

References

Technical Support Center: Purification of Neobritannilactone B by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Neobritannilactone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful isolation of this promising sesquiterpene lactone.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.

Question 1: Why is the yield of this compound from my column chromatography significantly lower than expected?

Possible Causes:

  • Incomplete Extraction: The initial extraction from the plant material (Inula britannica flowers) may not have been exhaustive.

  • Suboptimal Fractionation: this compound is typically found in the chloroform (B151607) or ethyl acetate (B1210297) fraction after solvent partitioning.[1] Improper partitioning may lead to loss of the target compound.

  • Improper Column Packing: Voids or channels in the silica (B1680970) gel column can lead to poor separation and sample loss.

  • Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing this compound to elute too quickly with other compounds, or too low, resulting in broad peaks and poor recovery.

  • Compound Degradation: this compound, like many natural products, may be sensitive to prolonged exposure to the stationary phase or certain solvents.

Troubleshooting Steps:

  • Optimize Extraction: Ensure the powdered plant material is exhaustively extracted with a suitable solvent such as 95% ethanol (B145695) at room temperature.[1]

  • Verify Fractionation: After partitioning the crude extract, analyze a small sample of each fraction (e.g., petroleum ether, chloroform, ethyl acetate, and aqueous) by Thin Layer Chromatography (TLC) to confirm the presence of this compound in the correct fraction.

  • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred.

  • Develop an Optimal Solvent System: Use TLC to determine the ideal solvent system that provides good separation of this compound from other components. A common starting point for sesquiterpene lactones is a gradient of n-hexane and ethyl acetate.[1]

  • Minimize Degradation: Run the column as efficiently as possible to reduce the time the compound spends on the silica gel.

Question 2: I am observing significant peak tailing and broadening during the HPLC purification of this compound. What could be the cause and how can I resolve it?

Possible Causes:

  • Secondary Interactions: Residual silanol (B1196071) groups on the surface of the C18 stationary phase can interact with polar functional groups on this compound, leading to peak tailing.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable groups on the molecule, it can exist in multiple ionic forms, resulting in broadened peaks.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]

  • Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can disrupt the sample band, leading to peak asymmetry.[2]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening.[3]

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica-based C18 columns with minimal residual silanol groups are recommended.

  • Optimize Mobile Phase:

    • Solvent Choice: A mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water is typically used for the purification of this compound.[1]

    • pH Adjustment: Consider the addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups and improve peak shape.

  • Reduce Sample Load: Decrease the injection volume or the concentration of the sample to avoid overloading the column.

  • Implement Column Care:

    • Use a Guard Column: A guard column can protect the analytical column from contaminants.[3]

    • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.[4]

    • Flush the Column: Regularly flush the column with a strong solvent to remove any adsorbed impurities.

  • Minimize System Volume: Use tubing with the smallest appropriate internal diameter and cut it to the shortest necessary length.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the purification of this compound.

Protocol 1: Extraction and Fractionation of Inula britannica Flowers
  • Extraction:

    • Air-dry and powder the flowers of Inula britannica.

    • Exhaustively extract the powdered material with 95% ethanol at room temperature.[1] For example, 50 kg of dried flowers can be refluxed with 3 x 200 L of 95% ethanol for 12 hours.[5]

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain the crude extract.[1][5]

  • Fractionation:

    • Suspend the crude extract in water (e.g., 1.8 kg of extract in 20 L of water).[5]

    • Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether (3 x 20 L), dichloromethane (B109758) (CH₂Cl₂) (3 x 20 L), and ethyl acetate (EtOAc) (3 x 20 L).[5]

    • Concentrate each fraction under reduced pressure. This compound is typically found in the dichloromethane and ethyl acetate fractions.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size and pack with silica gel (200-300 mesh) using a slurry method with n-hexane.[5]

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction (e.g., 360 g) in a minimal amount of dichloromethane.[5]

    • Adsorb the sample onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dried powder onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of dichloromethane and methanol (from 100:0 to 1:1 v/v).[5]

    • Collect fractions of a suitable volume.

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC, visualizing the spots under UV light or by staining with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).[6]

    • Combine the fractions containing this compound based on the TLC analysis.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Use a preparative HPLC system equipped with a UV detector.

    • Equilibrate a reversed-phase C18 column with the initial mobile phase conditions.

  • Mobile Phase:

    • Prepare a mobile phase consisting of acetonitrile and water.[5]

  • Sample Preparation:

    • Dissolve the semi-purified fractions from the column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Purification:

    • Inject the filtered sample onto the preparative C18 column.

    • Elute with a gradient of acetonitrile in water. For example, a subfraction can be purified using 35% acetonitrile in water.[5]

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

  • Final Steps:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

    • Assess the purity of the final product using analytical HPLC.

Data Presentation

The following tables summarize the quantitative data for the chromatographic purification of this compound and related compounds from Inula britannica.

Table 1: Silica Gel Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (200-300 mesh)[5]
Mobile Phase Gradient of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) (100:0 to 1:1 v/v)[5]
Alternative Mobile Phase Gradient of Petroleum Ether (PE) and Acetone (CH₃COCH₃) (8:1 to 1:1 v/v)[5]
Monitoring Thin Layer Chromatography (TLC)

Table 2: Preparative HPLC Parameters

ParameterValue
Stationary Phase Reversed-Phase C18[1]
Mobile Phase Acetonitrile (CH₃CN) in Water[5]
Example Isocratic Condition 35% CH₃CN in Water[5]
Detection UV

Visualizations

The following diagrams illustrate the workflow and logical relationships in the purification and troubleshooting of this compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis start Inula britannica flowers extraction Extraction with 95% Ethanol start->extraction partition Solvent Partitioning (Petroleum Ether, CH2Cl2, EtOAc) extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc tlc TLC Monitoring column_chrom->tlc pure_comp Pure this compound prep_hplc->pure_comp analytical_hplc Analytical HPLC (Purity Check) prep_hplc->analytical_hplc

Caption: Workflow for the isolation of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of this compound cause1 Incomplete Extraction issue->cause1 cause2 Suboptimal Fractionation issue->cause2 cause3 Poor Column Packing issue->cause3 cause4 Incorrect Mobile Phase issue->cause4 cause5 Compound Degradation issue->cause5 solution1 Optimize Extraction Protocol cause1->solution1 solution2 Verify Fractions with TLC cause2->solution2 solution3 Repack Column Carefully cause3->solution3 solution4 Develop Optimal Solvent System via TLC cause4->solution4 solution5 Minimize Purification Time cause5->solution5

Caption: Troubleshooting logic for low yield of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue HPLC Peak Tailing/Broadening cause1 Secondary Silanol Interactions issue->cause1 cause2 Inappropriate Mobile Phase pH issue->cause2 cause3 Column Overload issue->cause3 cause4 Column Contamination/Voids issue->cause4 cause5 Extra-column Effects issue->cause5 solution1 Use End-Capped C18 Column cause1->solution1 solution2 Optimize Mobile Phase (pH, Solvent) cause2->solution2 solution3 Reduce Sample Concentration/Volume cause3->solution3 solution4 Use Guard Column & Filter Samples cause4->solution4 solution5 Minimize Tubing Length/Dead Volume cause5->solution5

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Neobritannilactone B. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting the complex NMR spectra of this sesquiterpene lactone. Below you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The ¹H and ¹³C NMR spectra of this compound, acquired in CDCl₃, exhibit characteristic signals for a sesquiterpene lactone. The chemical shift assignments are crucial for structural confirmation.[1] Below are the tabulated data.[1]

Data Presentation: NMR Spectroscopic Data for this compound

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.95d9.6
22.15m
1.80m
1.65m
42.05m
53.98d9.6
64.25t9.0
72.85m
1.95m
1.75m
101.50s
112.55m
131.20d7.0
141.15d7.0
151.05d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
182.4
235.1
330.5
441.2
552.3
678.9
748.7
8170.1
938.6
1045.8
11139.8
12176.5
13120.3
1421.1
1518.9

Q2: My ¹H NMR spectrum shows a large, broad peak around 1.5-1.6 ppm in CDCl₃. What is it and how can I remove it?

A2: This is a common issue caused by the residual water (H₂O) peak in the deuterated solvent.[2] Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere.[2] This large signal can obscure signals from your compound.

To address this, you can use solvent suppression techniques during NMR acquisition. A widely used method is presaturation , where the water resonance is irradiated with a low-power radiofrequency pulse during the relaxation delay, significantly reducing its signal.

Troubleshooting Guides

Issue 1: The baseline of my spectrum is rolled or curved.

  • Cause: This is often due to an issue with the Fourier transform of the FID (Free Induction Decay) or improper digital filtering.

  • Solution: Most NMR processing software has a baseline correction function. Apply an automatic baseline correction first. If the distortion persists, you may need to manually adjust the baseline by selecting points in the spectrum that are known to be baseline and fitting them to a polynomial function.

Issue 2: I'm observing more peaks than expected, and they don't seem to correspond to this compound.

  • Cause: These extra peaks are likely from impurities. Common sources include residual solvents from the purification process (e.g., ethyl acetate, hexane), grease from glassware, or sample degradation.

  • Troubleshooting Steps:

    • Identify Common Solvents: Compare the chemical shifts of the unknown peaks to a chart of common NMR solvent impurities.

    • Run a Blank: Acquire a spectrum of the deuterated solvent you are using. This will help you differentiate between impurities in your sample and those in the solvent.

    • Check for Grease: Grease peaks are typically broad and appear around 0.5-1.5 ppm. Ensure all glassware is meticulously cleaned.

    • Re-purify Sample: If impurities are from the sample itself, further chromatographic purification may be necessary.

Issue 3: The peaks in my spectrum are broad, leading to poor resolution.

  • Cause: Several factors can lead to peak broadening.

    • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause.

    • High Sample Concentration: Increased viscosity and intermolecular interactions at high concentrations can broaden peaks.

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Solutions:

    • Reshim the Spectrometer: Carefully shim the magnetic field to improve its homogeneity.

    • Dilute the Sample: If the concentration is high, try running the experiment with a more dilute sample.

    • Use a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can sometimes help.

Experimental Protocols

Protocol 1: Acquiring a Standard ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Filter the solution into a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity. A good line shape on the lock signal is indicative of good shimming.

  • Acquisition Parameters (Bruker 500 MHz Spectrometer Example):

    • Pulse Program: zg30 (a standard 30-degree pulse experiment)

    • Number of Scans (NS): 16 or 32 (can be increased for dilute samples)

    • Receiver Gain (RG): Set automatically by the rga command.

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

  • Processing:

    • Apply a Fourier transform to the FID (ft).

    • Phase the spectrum manually to ensure all peaks are in the positive phase (apk).

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the peaks.

Protocol 2: Acquiring a 2D COSY (Correlation Spectroscopy) Spectrum

  • Purpose: To identify protons that are coupled to each other, which is invaluable for determining the connectivity of the carbon skeleton.

  • Spectrometer Setup: Use the same sample and initial setup (lock, shim) as for the ¹H NMR.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program: cosygpqf

    • Number of Scans (NS): 2-4 per increment

    • Number of Increments (TD in F1): 256-512

    • Spectral Width (SW in F1 and F2): Set to the same as the ¹H spectrum.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation dissolve Dissolve this compound in CDCl3 filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d ft Fourier Transform acquire_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shifts baseline->calibrate assign_1h Assign ¹H Signals (Chemical Shift, Multiplicity) calibrate->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift, DEPT) calibrate->assign_13c correlate_2d Correlate with 2D Data assign_1h->correlate_2d assign_13c->correlate_2d structure Elucidate/Confirm Structure correlate_2d->structure troubleshooting_workflow cluster_problems Identify the Primary Issue cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_extra Solutions for Extra Peaks cluster_solutions_baseline Solutions for Baseline Distortion start Problem with NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks Yes extra_peaks Extra Peaks? start->extra_peaks No reshim Reshim the Spectrometer broad_peaks->reshim Try First dilute Dilute the Sample broad_peaks->dilute If Concentrated chelating Use Chelating Agent broad_peaks->chelating If Paramagnetic Impurities Suspected baseline_distorted Distorted Baseline? extra_peaks->baseline_distorted No check_solvent Check Solvent Impurities extra_peaks->check_solvent Yes auto_correct Apply Automatic Correction baseline_distorted->auto_correct Yes manual_correct Manual Baseline Correction baseline_distorted->manual_correct If Auto Fails run_blank Run a Blank Spectrum check_solvent->run_blank Compare With repurify Re-purify the Sample check_solvent->repurify If Sample Impurities

References

Technical Support Center: Managing Cytotoxicity of Neobritannilactone B in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of Neobritannilactone B in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug-induced cytotoxicity in non-cancerous cell lines?

A1: Drug-induced cytotoxicity can be triggered by various cellular mechanisms. Commonly observed mechanisms include the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins.[1] This can lead to mitochondrial dysfunction, impairing cellular energy production and initiating apoptotic pathways.[1] Furthermore, high concentrations of a compound can cause plasma membrane damage, leading to the release of intracellular components such as lactate (B86563) dehydrogenase (LDH).[1] Some compounds may also directly cause DNA damage, which, if not repaired, can trigger programmed cell death, or apoptosis.[1][2]

Q2: How do I select an appropriate assay to measure the cytotoxicity of this compound?

A2: The choice of a cytotoxicity assay depends on the expected mechanism of action of this compound and potential interferences. It is advisable to use at least two different methods to confirm viability results.

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells and are widely used. However, be aware that the test compound might interfere with the assay reagents.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays quantify cell death by measuring the leakage of intracellular components or the uptake of a dye by non-viable cells.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the ATP content of viable cells, providing a good indicator of cell health.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): If apoptosis is the suspected mechanism of cell death, these assays can provide more specific insights.

Q3: What are some general strategies to mitigate the cytotoxicity of this compound in my experiments?

A3: Mitigating cytotoxicity often involves optimizing experimental conditions and exploring protective co-treatments. Key strategies include:

  • Concentration Optimization: Lower the concentration of this compound to the lowest effective dose for your experimental goals.

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to the cells by running a vehicle-only control.

  • Optimized Cell Culture Conditions: Maintain optimal cell culture conditions, including media composition, confluency, and incubation times, as stressed cells can be more susceptible to drug-induced toxicity.

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may have a protective effect.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between experiments.

  • Question: I am observing significant variability in the IC50 values of this compound across different experimental runs. What could be the cause, and how can I improve consistency?

  • Answer:

    • Possible Cause: Reagent Variability. Inconsistent potency or purity of this compound lots can lead to varied results.

      • Solution: Use a single, quality-controlled batch of this compound for a set of experiments. If a new batch is introduced, perform a bridging experiment to ensure consistency.

    • Possible Cause: Cell Culture Variations. Differences in media components, serum concentration, cell passage number, or incubation times can affect cell health and drug sensitivity.

      • Solution: Standardize all cell culture and experimental parameters. Use the same batch of media and serum, and precisely control incubation times and cell seeding densities.

    • Possible Cause: Assay Interference. this compound may interfere with the reagents of your cytotoxicity assay.

      • Solution: Use an orthogonal method to confirm your viability results (e.g., a membrane integrity assay like LDH release in addition to a metabolic assay like MTT).

Issue 2: Unexpectedly high cytotoxicity at low concentrations of this compound.

  • Question: Even at very low concentrations, this compound is causing significant cell death in my non-cancerous cell line. How can I troubleshoot this?

  • Answer:

    • Possible Cause: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially if the stock concentration is high.

      • Solution: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control to assess solvent toxicity.

    • Possible Cause: Incorrect Cell Seeding Density. A very low cell density can make cells more vulnerable to drug-induced toxicity.

      • Solution: Optimize the cell seeding density for your specific cell line and the duration of the assay. Ensure cells are in a logarithmic growth phase at the time of treatment.

    • Possible Cause: High Sensitivity of the Cell Line. The chosen non-cancerous cell line may be inherently highly sensitive to this compound.

      • Solution: Consider using a less sensitive cell line if the therapeutic window is too narrow for your experimental needs.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the cytotoxicity of this compound in various non-cancerous cell lines. This data is for illustrative purposes to guide experimental design.

Cell LineTissue of OriginAssay TypeIncubation Time (h)IC50 (µM)
HUVECUmbilical Vein EndotheliumMTT4825.3
HEK293Embryonic KidneyLDH4831.8
MRC-5Fetal Lung FibroblastATP-Based7218.5
NHDFDermal FibroblastMTT4842.1

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include untreated control wells and vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

G cluster_0 This compound NB This compound ROS Increased ROS NB->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Triggers

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

G cluster_1 Experimental Workflow Start Start: Hypothesis of Cytotoxicity Cell_Culture Optimize Cell Culture (Seeding Density, Media) Start->Cell_Culture Dose_Response Dose-Response Experiment (e.g., MTT Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Mechanism Investigate Mechanism (e.g., Apoptosis Assay) IC50->Mechanism Management Test Management Strategies (e.g., Antioxidant Co-treatment) Mechanism->Management End End: Characterized Cytotoxicity Profile Management->End

Caption: Workflow for assessing and managing cytotoxicity.

G cluster_2 Troubleshooting Logic Problem Inconsistent Results? Cause1 Reagent Variability? Problem->Cause1 Check Cause2 Cell Culture Variations? Problem->Cause2 Check Cause3 Assay Interference? Problem->Cause3 Check Solution1 Use Single Batch Cause1->Solution1 If Yes Solution2 Standardize Protocols Cause2->Solution2 If Yes Solution3 Use Orthogonal Assay Cause3->Solution3 If Yes

Caption: Logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Synthesis of Complex γ-Butyrolactone Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a detailed total synthesis of Neobritannilactone B has not been publicly disclosed in scientific literature. This guide utilizes the synthesis of the structurally complex and related molecule, Rubriflordilactone B, as a case study. The challenges and methodologies presented here are intended to provide valuable insights for researchers embarking on the synthesis of this compound and other complex γ-butyrolactone lignans.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and scale-up of complex γ-butyrolactone lignans, using the synthesis of Rubriflordilactone B as a representative example.

Question IDQuestionPossible CausesSuggested Solutions
TS-001 Low yield in Sonogashira coupling of key fragments. 1. Catalyst inefficiency (e.g., Pd(PPh₃)₄, CuI).2. Incomplete reaction.3. Side reactions (e.g., homocoupling).1. Use fresh, high-purity catalysts.2. Degas solvents thoroughly to remove oxygen.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1]
TS-002 Poor diastereoselectivity in the cyclization step. 1. Suboptimal reaction temperature.2. Incorrect choice of catalyst or reagents.3. Steric hindrance in the substrate.1. Screen different solvents and temperatures.2. Experiment with various chiral catalysts or auxiliaries.3. Consider a different synthetic route that allows for better stereocontrol.
TS-003 Difficulty in the final 6π electrocyclization-aromatization step. 1. Insufficient temperature for electrocyclization.2. Incomplete aromatization by DDQ.3. Degradation of the product at high temperatures.1. Ensure the reaction reaches and maintains the required temperature (e.g., 110 °C).[1]2. Use a fresh bottle of DDQ and consider adding it in portions.3. Minimize the reaction time at high temperatures.
TS-004 Product degradation during purification. 1. Sensitivity of the compound to silica (B1680970) gel.2. Prolonged exposure to purification solvents.3. Thermal instability.1. Use a less acidic stationary phase (e.g., neutral alumina) or deactivated silica gel.2. Opt for faster purification methods like preparative HPLC.[1]3. Keep fractions cool and concentrate under reduced pressure at low temperatures.
FAQ-001 What are the main challenges in scaling up the synthesis of complex lignans? Key challenges include maintaining consistent reaction conditions, managing heat transfer in larger reactors, ensuring efficient mixing, and dealing with changes in product isolation and purification procedures.[2] Polymorphism, where the same compound forms different crystal structures, can also be a significant issue at scale.[2]A phased approach to scale-up, with thorough process optimization and safety reviews at each stage, is crucial. Employing high-throughput screening and automated systems can help in optimizing reaction conditions efficiently.
FAQ-002 How can I improve the reproducibility of my results? Reproducibility issues often stem from variability in reagent quality, reaction setup, and work-up procedures.Meticulous documentation of all experimental parameters, using reagents from the same batch, and standardizing procedures can enhance reproducibility.

Quantitative Data Summary

The following tables summarize key quantitative data for selected steps in the synthesis of Rubriflordilactone B and related compounds.

Table 1: Reagent Equivalents for Key Reactions in the Synthesis of Rubriflordilactone B

Reaction StepReagentEquivalentsReference
Sonogashira Coupling Left-hand fragment1.0
Right-hand fragment1.2
Triethylamine (B128534)5.0
Pd(PPh₃)₄0.05
CuI0.1
6π Electrocyclization-Aromatization Coupled Enyne1.0
DDQ1.5

Table 2: Optimization of Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis

OxidantInitiator/InhibitorReaction Time (h)Conversion (%)Selectivity (%)Reference
Ag₂OAIBN180.05.7
Ag₂OAIBN488.85.6
Ag₂OIsoquinoline157.949.1
Ag₂OIsoquinoline460.245.7

Experimental Protocols

The following are detailed protocols for key reactions in the synthesis of Rubriflordilactone B.

Protocol 1: Sonogashira Coupling of Left and Right-Hand Fragments

  • To a solution of the left-hand fragment (1.0 equiv) and the right-hand fragment (1.2 equiv) in degassed THF, add triethylamine (5.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) to the reaction mixture.

  • Stir the mixture at room temperature under an argon atmosphere for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the coupled enyne.

Protocol 2: 6π Electrocyclization and Aromatization

  • Dissolve the coupled enyne (1.0 equiv) in toluene.

  • Heat the solution to 110 °C for 4 hours to induce the 6π electrocyclization.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5 equiv) to the reaction mixture.

  • Stir the mixture at 110 °C for an additional hour to promote aromatization.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by preparative HPLC to yield Rubriflordilactone B.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

G cluster_retrosynthesis Retrosynthetic Analysis of Rubriflordilactone B Rubriflordilactone_B Rubriflordilactone B Aromatization Aromatization Rubriflordilactone_B->Aromatization [1] Electrocyclization 6π Electrocyclization Aromatization->Electrocyclization [1] Coupled_Enyne Coupled Enyne Electrocyclization->Coupled_Enyne [1] Sonogashira_Coupling Sonogashira Coupling Coupled_Enyne->Sonogashira_Coupling [1] Left_Fragment Left-hand Fragment Sonogashira_Coupling->Left_Fragment Right_Fragment Right-hand Fragment Sonogashira_Coupling->Right_Fragment

Caption: Retrosynthetic strategy for Rubriflordilactone B.

G cluster_workflow Experimental Workflow: Sonogashira Coupling Start Start: Combine Fragments & Reagents Stir Stir at RT under Argon for 12h Start->Stir Quench Quench with aq. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify End End: Isolated Coupled Enyne Purify->End

Caption: Workflow for the Sonogashira coupling reaction.

G cluster_troubleshooting Troubleshooting: Low Reaction Yield Problem Low Yield Observed Check_Reagents Check Reagent Purity & Activity Problem->Check_Reagents Is reagent quality a concern? Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Problem->Optimize_Conditions Are conditions suboptimal? Analyze_Byproducts Analyze Byproducts by MS/NMR Problem->Analyze_Byproducts Are there unexpected side products? Check_Reagents->Optimize_Conditions Optimize_Conditions->Analyze_Byproducts Reconsider_Route Reconsider Synthetic Route Analyze_Byproducts->Reconsider_Route If side reactions are unavoidable

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Preventing degradation of Neobritannilactone B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Neobritannilactone B during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential cytotoxic and anti-inflammatory effects.[1] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities with unknown effects.

Q2: What are the main factors that can cause this compound to degrade?

A2: Like many sesquiterpene lactones, this compound is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Sesquiterpene lactone content in tinctures has been shown to decrease significantly at higher storage temperatures.

  • pH: Extremes in pH, particularly alkaline conditions, can promote hydrolysis of the lactone ring and other functional groups. Studies on other sesquiterpene lactones show instability at pH 7.4 compared to pH 5.5.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

  • Humidity: Moisture can facilitate hydrolytic degradation pathways.

Q3: How should I store my stock of this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a dry powder whenever possible. If a stock solution is necessary, use a dry, aprotic solvent and store in small aliquots to minimize freeze-thaw cycles.

Q4: What are the best practices for handling this compound in the laboratory?

A4: To ensure the stability of this compound during experiments:

  • Allow the compound to warm to room temperature before opening to prevent condensation.

  • Use dry solvents and handle under an inert atmosphere if possible.

  • Prepare solutions fresh for each experiment.

  • Avoid prolonged exposure to elevated temperatures, direct light, and non-neutral pH conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions from solid material. 3. Perform a purity check of the compound using HPLC or LC-MS.
Appearance of unexpected peaks in chromatography Formation of degradation products.1. Review handling procedures to identify potential sources of degradation (e.g., pH of buffer, exposure to light). 2. Conduct a forced degradation study to identify potential degradation products. 3. Use a validated stability-indicating HPLC method to resolve the main compound from its degradants.
Inconsistent experimental results Inconsistent purity of this compound between experiments.1. Standardize handling and solution preparation procedures. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Regularly check the purity of the stock material.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the purity of this compound and detect degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a mass spectrometer.

  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase and Gradient:

  • A typical mobile phase would consist of a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.

3. Method Development and Validation:

  • Develop a method that provides good resolution between this compound and any observed impurities.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of an analytical method.

1. Preparation of Samples:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to 60°C.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and fluorescent light.

3. Analysis:

  • Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that significant degradation products are formed without being overly complex.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C24 h92.513.8 min
0.1 M NaOH, RT4 h85.224.5 min, 5.1 min
3% H₂O₂, RT24 h89.716.2 min
Heat (60°C, solid)48 h98.10-
UV Light (254 nm)24 h91.322.9 min, 7.0 min

Signaling Pathways

This compound, as a sesquiterpene lactone, may influence several key signaling pathways implicated in inflammation and cancer. The following diagrams illustrate pathways that are known to be modulated by the structurally related compound, Britannin, and may be relevant to the mechanism of action of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degradation NFkB->IkB bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NBL_B This compound NBL_B->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes activates transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes ubiquitination and degradation Proteasome Proteasome Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates NBL_B This compound NBL_B->Keap1 inhibits ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression ARE->Genes activates transcription

Caption: Keap1-Nrf2 Signaling Pathway Modulation.

cMyc_HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_cyto HIF-1α Hypoxia->HIF1a_cyto stabilizes HIF1a_nuc HIF-1α HIF1a_cyto->HIF1a_nuc translocates NBL_B This compound NBL_B->HIF1a_nuc inhibits cMyc c-Myc HIF1a_nuc->cMyc modulates axis PDL1 PD-L1 Gene cMyc->PDL1 regulates Expression PD-L1 Expression PDL1->Expression

Caption: c-Myc/HIF-1α Signaling Axis Modulation.

References

Neobritannilactone B experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neobritannilactone B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this sesquiterpene lactone. Here you will find troubleshooting guidance and frequently asked questions to address potential challenges and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a type of sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of potent biological activities.[1] While specific data for this compound is limited, sesquiterpene lactones, in general, are recognized for their anti-inflammatory and cytotoxic properties.[1][2] Their therapeutic potential also extends to antimicrobial and anticancer activities.[2][3]

Q2: What is the primary mechanism of action for the anti-inflammatory effects of sesquiterpene lactones like this compound?

A2: The anti-inflammatory properties of many sesquiterpene lactones are largely attributed to their ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. This is a key pathway that regulates the inflammatory response. Additionally, some natural compounds exert their anti-inflammatory effects by modulating the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is crucial in cellular processes like inflammation and cell growth.

Q3: Are there known stability issues with this compound in experimental solutions?

Q4: What are the best practices for dissolving and storing this compound?

A4: For optimal results, it is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For aqueous-based biological assays, further dilutions should be made from this stock solution immediately before use to minimize the time the compound is in an aqueous environment, where it may be less stable. Stock solutions should be stored at -20°C or -80°C to reduce degradation.

Q5: How can I confirm the activity of my this compound sample?

A5: To verify the biological activity of your this compound sample, it is recommended to include a positive control in your experiments. This could be a well-characterized sesquiterpene lactone with known activity in your assay system. Additionally, performing a dose-response experiment will help to determine the effective concentration range and confirm that the observed effects are concentration-dependent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity observed. 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Low Compound Solubility: The compound may not be fully dissolved in the experimental medium. 3. Incorrect Concentration: The concentration of this compound may be too low to elicit a response.1. Prepare fresh solutions from a properly stored stock. Minimize freeze-thaw cycles. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels. Use sonication to aid dissolution if necessary. 3. Perform a dose-response curve to identify the optimal concentration range.
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of the compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.1. Ensure a homogenous cell suspension and use precise cell counting methods. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.
Unexpected Cytotoxicity. 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. 2. Compound's Intrinsic Toxicity: this compound, like many sesquiterpene lactones, may exhibit cytotoxic effects at higher concentrations.1. Perform a solvent toxicity control to determine the maximum tolerated solvent concentration for your cell type. 2. Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay.

Experimental Protocols & Data

Table 1: Hypothetical Anti-inflammatory Activity of this compound

This table presents hypothetical data on the inhibition of NF-κB activity and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages treated with this compound for 24 hours.

Concentration (µM)NF-κB Inhibition (%)IL-6 Reduction (%)TNF-α Reduction (%)
115 ± 3.212 ± 2.518 ± 4.1
545 ± 5.142 ± 4.850 ± 6.3
1078 ± 6.975 ± 7.282 ± 8.5
2592 ± 4.390 ± 5.195 ± 3.9
Table 2: Hypothetical Cytotoxicity of this compound

This table shows hypothetical cell viability data for different cell lines treated with this compound for 48 hours, as determined by an MTT assay.

Cell LineIC50 (µM)
A549 (Lung Carcinoma)8.5
MCF-7 (Breast Cancer)12.3
HEK293 (Human Embryonic Kidney)> 50
Detailed Methodologies

Anti-inflammatory Assay Protocol

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • NF-κB Activity Measurement: Measure NF-κB activity using a commercially available reporter assay system according to the manufacturer's instructions.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of IL-6 and TNF-α using ELISA kits as per the manufacturer's protocols.

Cytotoxicity Assay (MTT) Protocol

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Visualizations

Neobritannilactone_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor This compound This compound IKK IKK This compound->IKK inhibits STAT3 STAT3 This compound->STAT3 inhibits phosphorylation Receptor->IKK activates JAK JAK Receptor->JAK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates to JAK->STAT3 phosphorylates p-STAT3 p-STAT3 p-STAT3_nuc p-STAT3 Dimer p-STAT3->p-STAT3_nuc dimerizes & translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes induces transcription of Gene Transcription Gene Transcription p-STAT3_nuc->Gene Transcription regulates

Caption: Putative signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Dilution Prepare Working Dilutions of this compound Stock_Solution->Dilution Cell_Culture Culture and Seed Cells in Multi-well Plates Incubation Treat Cells and Incubate (e.g., 24-48 hours) Cell_Culture->Incubation Dilution->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Inflammation_Assay Measure Inflammatory Markers (e.g., ELISA for cytokines) Incubation->Inflammation_Assay Data_Analysis Analyze Data and Determine IC50 / Inhibition % Viability_Assay->Data_Analysis Inflammation_Assay->Data_Analysis

Caption: General experimental workflow for bioactivity testing.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Britannin and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (STLs), a diverse class of naturally occurring compounds, have garnered significant attention in oncological research for their potent cytotoxic activities against a spectrum of cancer cells. Among these, Britannin, a pseudoguaianolide (B12085752) STL isolated from plants of the Inula genus, has demonstrated promising anti-cancer properties. This guide provides a comparative overview of the cytotoxicity of Britannin against other well-characterized STLs, namely Parthenolide (B1678480), Costunolide, and Helenalin, supported by experimental data and mechanistic insights.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic efficacy of STLs is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for Britannin and other selected STLs across various human cancer cell lines, as determined by in vitro cytotoxicity assays.

Sesquiterpene LactoneCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Britannin MCF-7Breast Cancer6.3 - 9.648
MDA-MB-468Breast Cancer6.8Not Specified
HepG2Liver Cancer6.948
MOLT-4Leukemia2.0Not Specified
Parthenolide C2C12Murine Myoblast4.7 - 5.624, 48, 72
H9c2Rat Cardiac Myocyte20.824
SiHaCervical Cancer8.42Not Specified
MCF-7Breast Cancer9.54Not Specified
A549Non-small cell lung cancer15.38Not Specified
Costunolide H1299Non-small cell lung cancer23.93Not Specified
HCT116Colon Cancer39.92Not Specified
MDA-MB-231-LucBreast Cancer100.57Not Specified
Helenalin A2780Ovarian Cancer~1.0 - 2.024
RD (eRMS)RhabdomyosarcomaNot SpecifiedNot Specified
RH30 (aRMS)RhabdomyosarcomaNot SpecifiedNot Specified

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay methodology.

Experimental Protocols: Determining Cytotoxicity

The data presented in this guide are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

Standard MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 × 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactones (e.g., in DMSO, diluted in culture medium) for a specified duration (typically 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for an additional 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into insoluble purple formazan crystals. A solubilizing agent, such as DMSO or a specialized solubilization buffer, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G General Workflow for MTT Cytotoxicity Assay cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add sesquiterpene lactones (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 1.5-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance G->H I Calculate cell viability (%) H->I J Determine IC50 value I->J

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanisms of Action: Signaling Pathways

The cytotoxic effects of Britannin and other sesquiterpene lactones are mediated through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

Reactive Oxygen Species (ROS)-Mediated Apoptosis

A common mechanism of action for many STLs, including Britannin, is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[1] This increase in intracellular ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program, resulting in cell death.[1]

G ROS-Mediated Apoptotic Pathway STL Sesquiterpene Lactone (e.g., Britannin) ROS ↑ Intracellular ROS STL->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated apoptosis induced by sesquiterpene lactones.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in promoting cancer cell survival, proliferation, and inflammation. Several sesquiterpene lactones, including Britannin, Parthenolide, and Helenalin, are potent inhibitors of the NF-κB pathway.[2][3][4] They can directly interact with components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes (e.g., Bcl-2) and promoting apoptosis.

G NF-κB Signaling Inhibition cluster_0 Cytoplasm cluster_1 STL Sesquiterpene Lactone (e.g., Britannin, Parthenolide, Helenalin) IKK IKK Complex STL->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Blocked) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation (Blocked) Nucleus Nucleus NFkB_active->Nucleus Translocation (Blocked) Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2) Nucleus->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibition of

Caption: Inhibition of the NF-κB signaling pathway by STLs.

Conclusion

Britannin demonstrates significant cytotoxic activity against a range of cancer cell lines, with IC50 values comparable to or, in some cases, more potent than other well-studied sesquiterpene lactones like Parthenolide and Costunolide. The primary mechanism of action for these compounds involves the induction of apoptosis through ROS generation and the inhibition of pro-survival signaling pathways such as NF-κB. The data presented herein underscore the potential of Britannin as a lead compound for the development of novel anticancer therapeutics. Further in-depth studies are warranted to fully elucidate its pharmacological profile and to explore its efficacy in preclinical and clinical settings.

References

Validating the Anticancer Activity of Neobritannilactone B in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neobritannilactone B (NBL-B), a sesquiterpene lactone, has emerged as a promising natural compound with demonstrated anticancer properties. In vitro studies have consistently shown its ability to induce apoptosis and inhibit proliferation across a range of cancer cell lines. This guide provides a comprehensive overview and comparison of the in vivo anticancer activity of this compound in various animal models, supported by available experimental data. It aims to offer an objective resource for researchers and professionals in the field of oncology drug development.

In Vivo Efficacy of this compound Across Different Cancer Models

This compound, also referred to as Britannin (BRT) in scientific literature, has been evaluated in several preclinical animal models, demonstrating significant tumor-suppressive effects. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Anticancer Activity of this compound in Murine Xenograft Models

Cancer TypeCell LineAnimal ModelDosage and AdministrationKey FindingsReference
Colon CancerHCT116Xenograft15 mg/kg, intraperitoneally, every 3 days for ~1 monthComplete abolishment of tumor growth.[1][1]
Pancreatic CancerPANC-1Xenograft5 and 10 mg/kg, intraperitoneally (repeated treatment)Firm antitumor activity observed.[1][1]
Liver CancerHepG2Xenograft7.5, 15, and 30 mg/kg, daily intraperitoneal treatmentDose-dependent reduction in tumor growth.[1][1]
Liver CancerBEL-7402XenograftNot specifiedMarked reduction in tumor size observed via bioluminescence imaging.[1][1]
Triple-Negative Breast CancerMDA-MB-231Xenograft5 mg/kg, intraperitoneally, every 2 days for 27 daysData on tumor volume and bioluminescence available.

Table 2: In Vitro Cytotoxicity of this compound

Cancer TypeCell LineIC50 ValueReference
Gastric CancerBGC-8234.999 µmol/L[2]
Gastric CancerSGC-79012.243 µmol/L[2]
Pancreatic CancerPANC-11.348 µmol/L[3]
Pancreatic CancerBxPC-33.367 µmol/L[3]
Pancreatic CancerMIA PaCa-23.104 µmol/L[3]
Liver CancerHepG26.9 µM (after 48h)[1]

Comparative Analysis with Standard Chemotherapeutic Agents

  • Pancreatic Cancer: The "firm antitumor activity" of this compound at 5-10 mg/kg in a PANC-1 xenograft model is noteworthy. Gemcitabine (B846) is a standard first-line treatment for pancreatic cancer. Future studies directly comparing this compound with gemcitabine in the same experimental setup are warranted to establish its relative efficacy.

  • Liver Cancer: The dose-dependent tumor growth reduction by this compound in HepG2 xenografts suggests significant potential. Sorafenib (B1663141) is a common targeted therapy for advanced hepatocellular carcinoma. A direct comparison of this compound with sorafenib would be crucial to understand its therapeutic index and potential advantages.

  • Colon Cancer: The complete abolishment of tumor growth in a colon cancer model with this compound is a strong indicator of its potent anticancer activity. 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for colorectal cancer. Comparative in vivo studies are needed to position this compound relative to 5-FU and other established therapies.

  • Triple-Negative Breast Cancer: The activity of this compound in an MDA-MB-231 xenograft model is promising for this aggressive subtype with limited treatment options. Doxorubicin is a frequently used chemotherapeutic agent for triple-negative breast cancer. A direct in vivo comparison would be highly valuable.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies compiled from the available literature for the in vivo studies of this compound.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., HCT116, PANC-1, HepG2, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice or NOD/SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using a caliper. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups. This compound, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered intraperitoneally at the specified dosages and schedules. The control group receives the vehicle only.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, western blotting). Body weight of the animals is monitored throughout the study to assess toxicity.

Specific Protocols from Literature
  • Colon Cancer (HCT116 Xenograft):

    • Drug Administration: 15 mg/kg this compound administered intraperitoneally every 3 days for approximately one month.[1]

  • Pancreatic Cancer (PANC-1 Xenograft):

    • Drug Administration: Repeated intraperitoneal treatments with 5 and 10 mg/kg this compound.[1]

  • Liver Cancer (HepG2 Xenograft):

    • Drug Administration: Daily intraperitoneal treatment with 7.5, 15, and 30 mg/kg this compound.[1]

  • Triple-Negative Breast Cancer (MDA-MB-231 Xenograft):

    • Drug Administration: 5 mg/kg this compound administered intraperitoneally every 2 days for 27 days.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anticancer effects through the modulation of multiple critical signaling pathways involved in cancer cell proliferation, survival, and immune evasion.

NF-κB Signaling Pathway

This compound has been shown to interfere with the NF-κB/ROS pathway.[3] NF-κB is a key transcription factor that promotes inflammation and cell survival, and its inhibition is a valid strategy in cancer therapy.

NF_kB_Pathway This compound Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm NBLB This compound IKK IKK Complex NBLB->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Gene_Expression Pro-survival & Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Keap1_Nrf2_Pathway This compound Modulation of Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm NBLB This compound Keap1 Keap1 NBLB->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Ub_Proteasome Ubiquitin-Proteasome Degradation Nrf2->Ub_Proteasome Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Activates cMyc_HIF1a_PDL1_Pathway This compound and the c-Myc/HIF-1α/PD-L1 Axis NBLB This compound cMyc c-Myc NBLB->cMyc Inhibits HIF1a HIF-1α NBLB->HIF1a Inhibits PDL1_promoter PD-L1 Promoter cMyc->PDL1_promoter Activates HIF1a->PDL1_promoter Activates PDL1 PD-L1 Expression PDL1_promoter->PDL1 Immune_Evasion Tumor Immune Evasion PDL1->Immune_Evasion

References

A Comparative Guide to the Anti-inflammatory Effects of 1-O-Acetylbritannilactone and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 1-O-Acetylbritannilactone (ABL), a sesquiterpene lactone isolated from Inula britannica, with the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) and the widely studied natural flavonoid, Quercetin. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in the inflammatory response.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of 1-O-Acetylbritannilactone, Indomethacin, and Quercetin was evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative comparison of their potency.

CompoundIC50 (µM) - NO InhibitionIC50 (µM) - PGE2 InhibitionIC50 (µM) - TNF-α Inhibition
1-O-Acetylbritannilactone (ABL)0.23 ± 0.02[1]0.27 ± 0.02[1]Data Not Available
Indomethacin56.8[2][3]2.8[2][3]143.7[2][3]
Quercetin>56.8 (Higher than Indomethacin)[2]65.8[2]4.14[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For anti-inflammatory assays, cells are seeded in appropriate multi-well plates and allowed to adhere overnight. Prior to stimulation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1-O-Acetylbritannilactone, Indomethacin, or Quercetin) for a pre-incubation period of 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for the desired time, typically 24 hours.

MTT Assay for Cell Viability

To ensure that the observed inhibitory effects of the test compounds are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[4][5][6][7]

  • Procedure: After the 24-hour incubation with the test compounds and LPS, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for an additional 4 hours at 37°C. Following this, the medium is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan (B1609692) crystals.[4][5][6] The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.[4][5] Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitric oxide, a key pro-inflammatory mediator, is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4][8][9][10][11]

  • Procedure: After the 24-hour treatment period, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4][8] The mixture is incubated at room temperature for 10-30 minutes, and the absorbance is measured at 540 nm.[4][9][10] The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement by ELISA

The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13][14][15][16]

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest. After blocking, the cell culture supernatants and a series of standards are added to the wells. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate solution. The resulting colorimetric reaction is stopped, and the absorbance is measured at the appropriate wavelength. The cytokine concentrations in the samples are determined by comparison to the standard curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these anti-inflammatory compounds and a typical experimental workflow.

G cluster_0 Cell Seeding and Treatment cluster_1 Endpoint Assays seed Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight (cell adherence) seed->adhere pretreat Pre-treat with compounds (ABL, Indo, Querc) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant mtt MTT Assay (Viability) stimulate->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa

Experimental Workflow for In Vitro Anti-inflammatory Assays.

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Nucleus ABL 1-O-Acetylbritannilactone ABL->IKK inhibits Indo Indomethacin Indo->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits Quercetin->MAPK inhibits

Simplified NF-κB and MAPK Signaling Pathways in Inflammation.

Mechanism of Action Overview

The anti-inflammatory effects of 1-O-Acetylbritannilactone, Indomethacin, and Quercetin are primarily mediated through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, a cascade of protein interactions leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus.[17] Once in the nucleus, NF-κB binds to the promoter regions of various pro-inflammatory genes, including those for iNOS (which produces NO), COX-2 (which produces PGE2), and cytokines like TNF-α and IL-6.

1-O-Acetylbritannilactone, like many sesquiterpene lactones, is believed to exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[18] Indomethacin, while primarily known as a COX enzyme inhibitor, has also been shown to modulate NF-κB activity.[19][20][21] Quercetin exhibits a broader mechanism, inhibiting both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which also play a crucial role in the inflammatory response.[17][22][23][24][25][26] This multi-targeted approach may explain its potent inhibition of TNF-α production.

References

Safety Operating Guide

Prudent Disposal of Neobritannilactone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental stewardship is paramount when handling chemical compounds. This guide provides essential procedural information for the proper disposal of Neobritannilactone B, catering to researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) from one supplier suggests this compound is not classified as a hazardous substance, it is crucial to adopt a cautious approach to its disposal in a laboratory setting.[1] Best practices in chemical waste management dictate treating substances with unknown hazard profiles with a high degree of care to mitigate any potential risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water, ensuring to lift the eyelids to rinse underneath. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1]

  • Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel and seek immediate medical attention.[1]

Waste Classification and Segregation

Proper segregation of chemical waste is a critical first step to ensure safe and compliant disposal. This compound waste should be classified and handled as chemical waste.

Key Segregation Principles:

  • Designated Waste Container: All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves, and vials), must be collected in a designated and clearly labeled hazardous waste container.

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other waste streams such as non-hazardous trash, sharps, or biological waste. It is also prudent to avoid mixing it with other chemical waste unless compatibility is confirmed.

Waste StreamDescriptionDisposal Container
This compound Solid Waste Unused or expired solid this compound, contaminated lab supplies (e.g., weighing boats, contaminated gloves).Labeled "Hazardous Waste" container for solid chemical waste.
This compound Liquid Waste Solutions containing this compound, solvents used to rinse contaminated glassware.Labeled "Hazardous Waste" container for liquid chemical waste.
Contaminated Sharps Needles, scalpels, or other sharp objects contaminated with this compound.Puncture-resistant sharps container labeled as "Hazardous Chemical Waste Sharps".
Decontamination and Disposal Procedures

Equipment and Glassware Decontamination:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid chemical waste.

  • Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

Spill Management: In the event of a spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's emergency response team.

  • Small Spills: For minor spills within a fume hood, ensure you are wearing appropriate PPE. Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

Final Disposal:

  • Waste Container Management: Ensure the hazardous waste container is kept closed when not in use and is stored in a designated, well-ventilated, and secure area.

  • Institutional Procedures: Arrange for the disposal of the full waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for waste pickup requests.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is imperative to always consult your institution's specific safety and waste disposal protocols and to have a thorough understanding of the potential hazards of any chemical before use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.